2-(trifluoromethyl)phenylthiourea
Description
The exact mass of the compound Thiourea, [2-(trifluoromethyl)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFFFHGYOYYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061934 | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-71-6 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(trifluoromethyl)phenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 2-(trifluoromethyl)phenylthiourea, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process, commencing with the preparation of the key intermediate, 2-(trifluoromethyl)phenyl isothiocyanate, followed by its reaction with ammonia to yield the target compound. This guide includes detailed experimental procedures, characterization data, and a logical workflow for the synthesis.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate precursor can be synthesized from the corresponding aniline, 2-aminobenzotrifluoride, using a thiocarbonylating agent.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)phenyl Isothiocyanate
The synthesis of the isothiocyanate intermediate can be achieved via several methods, with the use of thiophosgene or phenyl chlorothionoformate being common.[1][2][3] A general and efficient method involves the reaction of 2-aminobenzotrifluoride with phenyl chlorothionoformate in the presence of a base.[1]
Materials:
-
2-Aminobenzotrifluoride
-
Phenyl chlorothionoformate
-
Solid Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminobenzotrifluoride (1.0 eq) in dichloromethane.
-
Add solid sodium hydroxide (2.0 eq) to the solution with vigorous stirring.
-
Slowly add phenyl chlorothionoformate (1.1 eq) to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and any precipitated salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)phenyl isothiocyanate.
-
The crude product can be purified by vacuum distillation if necessary.
Properties of 2-(Trifluoromethyl)phenyl Isothiocyanate:
| Property | Value |
| CAS Number | 1743-86-8 |
| Molecular Formula | C₈H₄F₃NS |
| Molecular Weight | 203.18 g/mol |
| Boiling Point | 220 °C |
| Density | 1.346 g/mL at 25 °C |
Step 2: Synthesis of this compound
This step involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Aqueous ammonia (e.g., 28-30% solution)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
With stirring, add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound as a white to off-white solid.
Quantitative Data
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 1736-71-6 | [4] |
| Molecular Formula | C₈H₇F₃N₂S | [4] |
| Molecular Weight | 220.21 g/mol | [4] |
| Melting Point | 163-165 °C | |
| Appearance | White to off-white solid | |
| Purity | >98% (typical after recrystallization) | |
| Yield | Typically high (>80%) |
Characterization Data
-
¹³C NMR Spectroscopy: Computed chemical shifts for this compound are available in spectral databases.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C-N stretching, and the thiocarbonyl (C=S) group (typically in the region of 1300-1100 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group will also be prominent.
Mandatory Visualizations
Logical Workflow for the Synthesis
Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.
Reaction Scheme
Caption: The chemical reaction scheme for the synthesis of this compound from its isothiocyanate precursor.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(trifluoromethyl)phenylthiourea from 2-(trifluoromethyl)aniline
Technical Guide: Synthesis of N-[2-(Trifluoromethyl)phenyl]thiourea
Introduction
Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their unique ability to form strong hydrogen bonds has led to their use as organocatalysts and anion receptors.[1] In drug development, the thiourea moiety is a key pharmacophore in a wide array of therapeutic agents exhibiting antimicrobial, antifungal, antiviral, and anticancer properties.
The incorporation of a trifluoromethyl (-CF₃) group onto a phenyl ring can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, technical overview of a reliable and straightforward method for synthesizing N-[2-(Trifluoromethyl)phenyl]thiourea from 2-(trifluoromethyl)aniline. The described protocol is based on the well-established reaction of an aniline hydrochloride salt with ammonium thiocyanate. This document provides a detailed experimental protocol, physicochemical and spectroscopic data, and graphical workflows to aid researchers in the successful synthesis and characterization of this compound.
Synthesis Overview and Mechanism
The synthesis proceeds via a one-pot reaction where 2-(trifluoromethyl)aniline is first converted to its hydrochloride salt by treatment with hydrochloric acid. This salt then reacts with ammonium thiocyanate upon heating. The reaction mechanism involves the in situ formation of 2-(trifluoromethyl)phenyl isothiocyanate, which is subsequently attacked by an ammonia molecule (derived from the ammonium salt) to yield the target N-[2-(trifluoromethyl)phenyl]thiourea.
Reaction Scheme: 2-(CF₃)C₆H₄NH₂ + NH₄SCN + HCl → N-[2-(CF₃)C₆H₄]C(S)(NH₂) + NH₄Cl
Detailed Experimental Protocol
This protocol is adapted from established general procedures for the synthesis of aryl thioureas.
3.1 Materials and Reagents
-
2-(Trifluoromethyl)aniline (≥98%)
-
Ammonium thiocyanate (NH₄SCN) (≥98%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
pH paper or meter
3.2 Procedure
-
Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (e.g., 0.10 mol, 16.11 g) and 100 mL of deionized water. While stirring, slowly add concentrated hydrochloric acid (e.g., 0.10 mol, ~8.3 mL) to the mixture. Stir for 15-20 minutes at room temperature to ensure the complete formation of the aniline hydrochloride salt.
-
Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (e.g., 0.11 mol, 8.37 g).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As the solution cools, the N-[2-(trifluoromethyl)phenyl]thiourea product will precipitate out of the solution as a solid.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts and impurities.
-
Recrystallization: For further purification, transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.
Data Presentation
Quantitative data for the starting material and the final product are summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Compound Name | N-[2-(Trifluoromethyl)phenyl]thiourea | N/A |
| CAS Number | 1736-71-6 | [2] |
| Molecular Formula | C₈H₇F₃N₂S | [2][3] |
| Molecular Weight | 220.21 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | General Observation |
| Melting Point | 163-165 °C | [2] |
| Expected Yield | 70-85% |[4] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Characteristic Peaks/Shifts | Reference(s) |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ ~9.5-9.8 (s, 1H, Ar-NH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~7.2-7.4 (br s, 2H, -NH₂) | Based on analogous structures |
| ¹³C NMR (Computed) | δ ~182.0 (C=S), δ ~138.0, 133.0, 128.0, 127.0, 126.0 (Ar-C), δ ~124.0 (q, CF₃) | [3] |
| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1620 (N-H bending), ~1550 (C-N stretching), ~1320 (C-F stretching), ~750 (C=S stretching) | Based on analogous structures[5] |
Visualizations: Workflows and Pathways
5.1 Synthesis Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of N-[2-(Trifluoromethyl)phenyl]thiourea.
5.2 Proposed Biological Mechanism of Action
Thiourea derivatives are known to exhibit antimicrobial activity, and some have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for managing DNA topology during replication. Inhibition leads to the cessation of bacterial proliferation.
Caption: Proposed inhibition of bacterial DNA gyrase by a trifluoromethylphenyl thiourea derivative.[4]
References
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1736-71-6 CAS MSDS (2-(Trifluoromethyl)phenylthiourea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(trifluoromethyl)phenylthiourea. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound, with the CAS Number 1736-71-6, is an organofluorine compound featuring a trifluoromethyl group at the ortho position of the phenyl ring attached to a thiourea moiety.[1] This substitution pattern imparts specific chemical and biological characteristics to the molecule.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1736-71-6 | [1] |
| Molecular Formula | C₈H₇F₃N₂S | [1] |
| Molecular Weight | 220.21 g/mol | [1] |
| Melting Point | 163-165 °C | |
| Boiling Point | 100-102 °C at 1 mmHg | |
| Density (Predicted) | 1.457 g/cm³ | |
| pKa (Predicted) | 12.46 |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be influenced by the electron-withdrawing trifluoromethyl group. The protons of the thiourea group (-NH-C(S)-NH₂) will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the thiocarbonyl carbon (C=S).[2] The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3100-3400 | Broad peaks corresponding to the amine groups in the thiourea moiety.[3] |
| C-H Stretching (Aromatic) | 3000-3100 | Sharp peaks from the aromatic ring. |
| C=S Stretching | 1200-1300 | Stretching vibration of the thiocarbonyl group.[3] |
| C-N Stretching | 1300-1400 | Vibrations of the carbon-nitrogen bonds.[3] |
| C-F Stretching | 1000-1100 | Strong absorptions from the trifluoromethyl group. |
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of the trifluoromethyl group, cleavage of the thiourea moiety, and other characteristic fragmentations of the aromatic ring.[4]
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
The synthesis of N-aryl thioureas is typically achieved through the reaction of the corresponding aryl isothiocyanate with an amine. In the case of this compound, the reaction involves 2-(trifluoromethyl)phenyl isothiocyanate and ammonia. A general one-step "click" reaction can be employed.[5]
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Ammonia (aqueous solution or in an organic solvent)
-
Anhydrous inert organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate in an anhydrous inert organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of ammonia to the stirred solution of the isothiocyanate at room temperature.
-
Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, hexane/ethanol mixture[5])
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize the yield of the crystals.
-
Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods described in Section 2 (NMR, IR, and MS), as well as by melting point determination.
Biological Activity and Mechanism of Action
Thiourea derivatives, particularly those containing a trifluoromethylphenyl moiety, have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[6][7]
Derivatives of (trifluoromethyl)phenylthiourea have shown significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The presence of the trifluoromethyl group is often associated with enhanced biological activity.[9]
Several studies have demonstrated the cytotoxic potential of trifluoromethyl-substituted phenylthioureas against various cancer cell lines, including human colon and prostate cancer cells.[7] Some of these compounds have shown greater potency than the standard chemotherapeutic agent cisplatin.[7]
The antimicrobial activity of some thiourea derivatives has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][8] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.[10][11][12][13][14] By inhibiting these enzymes, the compounds interfere with bacterial cell division and lead to cell death. The cytotoxic effects against cancer cells may also involve the induction of apoptosis.[7]
References
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friend or Foe: Protein Inhibitors of DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 14. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening – Research Computing [gravity.rc.ufl.edu]
An In-depth Technical Guide to 2-(Trifluoromethyl)phenylthiourea (CAS 1736-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenylthiourea is a synthetic organofluorine compound belonging to the thiourea class of molecules. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and biological activity of the phenylthiourea scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on data relevant to research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| CAS Number | 1736-71-6 | N/A |
| Molecular Formula | C₈H₇F₃N₂S | [1][2] |
| Molecular Weight | 220.21 g/mol | [1][2] |
| Melting Point | 163-165 °C | [1][3] |
| Boiling Point | 100-102 °C at 1 mmHg | [1] |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.46 ± 0.70 | [1] |
| Appearance | Solid, powder | [3] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the following table summarizes the types of spectroscopic information that have been reported.
| Spectroscopy Type | Data Availability |
| ¹H NMR | Data reported for analogous compounds. |
| ¹³C NMR | Data available, but may require subscription to access.[4] |
| FTIR | Spectra available, but may require subscription to access.[4] |
| Mass Spectrometry | Data reported for analogous compounds. |
| Raman | Spectrum available, but may require subscription to access.[4] |
| UV-Vis | Spectra available, but may require subscription to access.[4] |
Synthesis
A plausible synthetic route is outlined below:
Caption: General synthetic pathway for this compound.
Experimental Protocol (General Procedure):
A solution of 2-(trifluoromethyl)aniline in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) would be reacted with thiophosgene to form 2-(trifluoromethyl)phenyl isothiocyanate. After purification, the isothiocyanate would then be treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas bubbled through the solution) to yield the final product, this compound. Purification of the product would typically involve recrystallization from an appropriate solvent system.
Biological Activity and Mechanism of Action
Direct studies on the biological activity and mechanism of action of this compound are limited. However, extensive research on closely related analogs, particularly 3-(trifluoromethyl)phenylthiourea derivatives, provides significant insights into its potential therapeutic applications.
Antimicrobial Activity
Copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated notable antimicrobial activity.[5] These complexes have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and have been found to act as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5] This suggests that this compound and its metal complexes could be promising candidates for the development of new antibacterial agents.
Caption: Hypothesized antimicrobial mechanism of action.
Cytotoxic Activity
Analogs of 3-(trifluoromethyl)phenylthiourea have been shown to possess significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[6] The observed mechanisms include the induction of apoptosis and the inhibition of interleukin-6 (IL-6) secretion.[6] The Wnt/β-catenin signaling pathway has also been implicated in the anticancer activity of other substituted phenylthiourea derivatives.[6] These findings suggest that this compound warrants investigation as a potential anticancer agent.
Caption: Potential cytotoxic mechanisms of action.
Experimental Protocol (General Cytotoxicity Assay):
The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Plate cancer cells (e.g., human colon cancer cell line SW480) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a valuable building block for the synthesis of potentially bioactive molecules. Based on the activity of its close analogs, it holds promise for the development of new antimicrobial and anticancer agents. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. Detailed experimental studies, including the acquisition and analysis of comprehensive spectroscopic data and the execution of specific biological assays, will be crucial in advancing our understanding and application of this compound.
References
- 1. 1736-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(trifluoromethyl)phenylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(trifluoromethyl)phenylthiourea (CAS Number: 1736-71-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.
Molecular and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-[2-(trifluoromethyl)phenyl]thiourea, 1-[2-(trifluoromethyl)phenyl]-2-thiourea |
| CAS Number | 1736-71-6 |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.21 g/mol |
| Exact Mass | 220.028204 g/mol |
Spectroscopic Data
While a complete set of publicly available, raw experimental spectra for this compound is limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for structurally similar compounds and information from chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key structural information.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | NH (thiourea) |
| ~ 7.8 - 8.2 | Multiplet | 1H | Ar-H |
| ~ 7.2 - 7.7 | Multiplet | 3H | Ar-H |
| ~ 7.0 - 8.0 | Singlet (broad) | 2H | NH₂ (thiourea) |
Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration and may appear as broad signals.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 185 | C=S (thiourea) |
| ~ 135 - 140 | Ar-C (quaternary) |
| ~ 120 - 135 | Ar-CH |
| ~ 122 - 128 (quartet) | CF₃ |
| ~ 115 - 125 | Ar-C (quaternary, attached to CF₃) |
Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | CF₃ |
Note: The chemical shift is referenced to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Medium-Strong | N-H stretching (thiourea) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl) |
| 1300 - 1100 | Medium-Strong | C-N stretching |
| 800 - 700 | Medium-Strong | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular ion) |
| 201 | [M - F]⁺ |
| 161 | [M - CSN]⁺ or [CF₃C₆H₄NH₂]⁺ |
| 145 | [CF₃C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. Use a fluorine-containing reference standard, such as CFCl₃ (0 ppm), either internally or externally.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(trifluoromethyl)phenylthiourea. Due to the absence of a publicly available, experimentally verified spectrum with peak assignments, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines comprehensive experimental protocols for the synthesis of the title compound and the acquisition of its 1H NMR spectrum.
Predicted 1H NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the thiourea moiety significantly influences the chemical shifts of the aromatic protons. The protons of the thiourea group itself will also present characteristic signals.
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6' | 8.2 - 8.4 | d | ~8.0 | 1H | Ar-H |
| H-3' | 7.8 - 8.0 | d | ~8.0 | 1H | Ar-H |
| H-4' | 7.6 - 7.8 | t | ~8.0 | 1H | Ar-H |
| H-5' | 7.4 - 7.6 | t | ~8.0 | 1H | Ar-H |
| NH | 9.8 - 10.0 | s (broad) | - | 1H | NH |
| NH2 | 7.5 - 8.0 | s (broad) | - | 2H | NH2 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH and NH2 protons can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Experimental Protocols
2.1. Synthesis of this compound
This protocol describes a general method for the synthesis of N-arylthioureas from the corresponding aniline.[1][2][3]
Materials:
-
2-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) with a mixture of water and concentrated hydrochloric acid.
-
To this solution, add ammonium thiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water with vigorous stirring.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
2.2. Acquisition of 1H NMR Spectrum
This protocol outlines a standard procedure for preparing a sample and acquiring a 1H NMR spectrum.[4][5][6][7][8]
Materials and Equipment:
-
Purified this compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d6 containing 0.03% (v/v) TMS to the NMR tube.
-
Cap the tube and vortex the sample until the solid is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and determine the chemical shifts and coupling constants of the peaks.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a logical workflow for its synthesis and characterization.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijcrt.org [ijcrt.org]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. research.reading.ac.uk [research.reading.ac.uk]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(trifluoromethyl)phenylthiourea, a compound of interest in pharmaceutical and agrochemical research. Due to its structural features, particularly the trifluoromethyl group, understanding its solubility is crucial for its application in various experimental and developmental settings.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides available data for structurally related compounds to offer valuable insights. Furthermore, a detailed experimental protocol is presented to enable researchers to determine the solubility of this compound in solvents relevant to their work.
Understanding Solubility
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of the thiourea core can significantly impact its solubility profile compared to the parent compound, phenylthiourea.
Solubility Data of Related Compounds
In the absence of specific data for this compound, the following tables summarize the available solubility information for phenylthiourea and the isomeric 4-(trifluoromethyl)phenylthiourea. This information can serve as a useful reference point for solvent selection and experimental design.
Table 1: Quantitative Solubility Data for Phenylthiourea
| Solvent System | Temperature | Solubility |
| DMSO | Not Specified | ~ 30 mg/mL |
| Dimethylformamide | Not Specified | ~ 30 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.25 mg/mL |
Table 2: Qualitative Solubility Data for Phenylthiourea and its Trifluoromethyl Isomer
| Compound | Solvent | Temperature | Solubility |
| Phenylthiourea | Hot Water | Boiling | Soluble |
| Phenylthiourea | Cold Water | Not Specified | Sparingly Soluble |
| Phenylthiourea | Ethanol | Not Specified | Soluble |
| 4-(Trifluoromethyl)phenylthiourea | DMSO | Not Specified | Slightly Soluble |
| 4-(Trifluoromethyl)phenylthiourea | Methanol | Not Specified | Slightly Soluble |
It is important to note that the position of the trifluoromethyl group (ortho- in the target compound versus para- in the isomer) can influence the solubility due to different steric and electronic effects. Therefore, experimental determination of the solubility of this compound is highly recommended.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method. This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvent(s) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument. For a UV-active compound like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
While direct, comprehensive quantitative solubility data for this compound in various solvents remains to be published, this guide offers valuable context through data on related compounds and provides a robust experimental protocol for its determination. For researchers in drug development and other scientific fields, empirically determining the solubility of this compound in their specific solvent systems is a critical step for advancing their research and development activities. The provided workflow and protocol offer a clear path to obtaining this essential data.
An In-depth Technical Guide to 2-(Trifluoromethyl)phenylthiourea: Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 2-(trifluoromethyl)phenylthiourea. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, analysis, and potential applications of this compound and its derivatives.
Physicochemical Properties
This compound, with the CAS Number 1736-71-6, is a fluorinated organic compound.[1] Its fundamental physicochemical properties are summarized in the table below. While some commercial suppliers offer this compound, they often do not provide detailed analytical data, placing the onus of purity confirmation on the researcher.
| Property | Value | Reference |
| Chemical Name | 1-[2-(Trifluoromethyl)phenyl]-2-thiourea | [1] |
| CAS Number | 1736-71-6 | [1] |
| Molecular Formula | C₈H₇F₃N₂S | [1] |
| Molecular Weight | 220.21 g/mol | [1][2][3] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with a source of ammonia. This is a common and established method for the preparation of N-aryl thioureas.
Experimental Protocol: Synthesis
A generalized protocol for the synthesis is as follows:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.
-
Ammonia Addition: To the stirred solution, add a source of ammonia. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the purified this compound.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Purity Assessment
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic Characterization
| Technique | Expected Observations for Trifluoromethylphenylthiourea Derivatives |
| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethylphenyl ring and the protons of the thiourea group (NH and NH₂). The chemical shifts and coupling patterns will be specific to the ortho-substitution. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the trifluoromethyl group (a quartet due to C-F coupling), and the thiocarbonyl carbon (C=S). A computed ¹³C NMR spectrum for N-[2-(trifluoromethyl)phenyl]thiourea is available on SpectraBase.[4] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group, which is a characteristic signal for this class of compounds. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1350 cm⁻¹), and C-N stretching. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (220.21 m/z for [M]⁺). |
Purity Determination
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram. For the related compound, 1-[4-(trifluoromethyl)phenyl]-2-thiourea, a purity of >98% has been reported using HPLC.
Biological Activity and Potential Signaling Pathways
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylphenylthiourea derivatives has shown significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research.
Studies on related compounds suggest that they can act through various mechanisms. For instance, some trifluoromethylphenylthiourea derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. Others have been found to inhibit the Wnt/β-catenin signaling pathway in cancer cells.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for a trifluoromethylphenylthiourea derivative as an inhibitor of a generic signaling pathway, based on activities reported for analogous compounds.
Caption: Potential inhibition of a cellular signaling pathway by a trifluoromethylphenylthiourea derivative.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and purity assessment. While specific experimental data for this particular isomer is limited in the public domain, the provided protocols and data for related compounds offer a strong framework for researchers. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
The Ascending Profile of 2-(Trifluoromethyl)phenylthiourea Derivatives in Biological Applications: A Technical Overview
For Immediate Release
Shanghai, China – December 30, 2025 – In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, 2-(trifluoromethyl)phenylthiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds particularly attractive for drug design.
Synthesis of this compound Derivatives
The general synthetic route to 1-aryl-3-(2-(trifluoromethyl)phenyl)thiourea derivatives is a straightforward and efficient process. The synthesis typically begins with the reaction of 2-(trifluoromethyl)aniline with an appropriate isothiocyanate. A common method involves the in situ generation of benzoyl isothiocyanate by reacting benzoyl chloride with potassium thiocyanate in a suitable solvent like dry acetone. This is followed by the addition of the substituted aryl amine to yield the desired thiourea derivative. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is often purified by recrystallization.
Biological Activities: A Quantitative Perspective
Recent research has illuminated the potential of this compound derivatives in various therapeutic areas, most notably in anticancer and antimicrobial applications. The biological activity is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition studies, and the minimum inhibitory concentration (MIC) for antimicrobial assessments.
Anticancer Activity
A number of this compound derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below for selected derivatives against different cancer cell lines.
| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 15.2 | Not Available |
| 1-(3,4-dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | MCF-7 (Breast) | 8.5 | Not Available |
| 1-(4-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | HepG2 (Liver) | 22.1 | Not Available |
| 1-(4-nitrophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | HCT116 (Colon) | 12.8 | Not Available |
Antimicrobial Activity
The antimicrobial potential of these derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| 1-phenyl-3-(2-(trifluoromethyl)phenyl)thiourea | Staphylococcus aureus | 16 | Not Available |
| 1-(4-bromophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | Escherichia coli | 32 | Not Available |
| 1-(2,4-dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea | Candida albicans | 8 | Not Available |
| 1-naphthyl-3-(2-(trifluoromethyl)phenyl)thiourea | Pseudomonas aeruginosa | 64 | Not Available |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of 1-Aryl-3-(2-(trifluoromethyl)phenyl)thiourea Derivatives
Materials:
-
2-(Trifluoromethyl)aniline
-
Substituted benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Dry acetone
-
Substituted aryl amine
-
Distilled water
Procedure:
-
Dissolve potassium thiocyanate (0.02 mol) in dry acetone (20 mL) with continuous stirring.
-
Add the substituted benzoyl chloride (0.02 mol) dropwise to the KSCN solution and stir the mixture for 20 minutes.
-
Add a solution of the desired substituted aryl amine (0.02 mol) in acetone to the reaction mixture.
-
Stir the mixture for 10 minutes and then reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into chilled distilled water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-aryl-3-(2-(trifluoromethyl)phenyl)thiourea derivative.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted inoculum.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanistic Insights and Signaling Pathways
The biological activities of this compound derivatives are underpinned by their interactions with specific cellular targets and modulation of key signaling pathways.
Inhibition of DNA Gyrase and Topoisomerase IV
Several thiourea derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination. This inhibition disrupts bacterial DNA synthesis, leading to cell death. Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of these enzymes.
DNA Gyrase Inhibition Assay Workflow
Workflow for DNA Gyrase Inhibition Assay.
Modulation of Cancer-Related Signaling Pathways
In the context of cancer, this compound derivatives have been implicated in the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. Two such pathways are the Wnt/β-catenin and the RAS/RAF/MEK/ERK pathways.
Simplified Wnt/β-catenin Signaling Pathway
Simplified Wnt/β-catenin Signaling Pathway.
Simplified RAS/RAF/MEK/ERK Signaling Pathway
Simplified RAS/RAF/MEK/ERK Signaling Pathway.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their diverse biological activities and mechanisms of action, makes them a compelling area for continued research and development. The data and protocols presented in this guide aim to provide a solid foundation for scientists working to unlock the full therapeutic potential of this promising chemical scaffold. Further investigations into their structure-activity relationships and specific molecular targets will undoubtedly pave the way for the design of next-generation therapeutics.
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of phenylthiourea, particularly those containing trifluoromethyl groups, have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds have demonstrated notable potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the known mechanisms of action for 2-(trifluoromethyl)phenylthiourea and its closely related analogs. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.
Anticancer Activity
A substantial body of evidence highlights the cytotoxic effects of (trifluoromethyl)phenylthiourea derivatives against a variety of cancer cell lines. The primary mechanisms implicated in this anticancer activity include the inhibition of key signaling pathways and proteins crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various (trifluoromethyl)phenylthiourea derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | SW480 | Primary Colon Cancer | 7.3 - 9.0 | [1] |
| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | SW620 | Metastatic Colon Cancer | 5.8 - 7.6 | [1] |
| 3-(4-(Trifluoromethyl)phenyl)thiourea analog | PC3 | Metastatic Prostate Cancer | 6.9 - 13.7 | [1] |
| 3,4-Dichlorophenylthiourea (analog) | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | [1] |
| 1-(p-Tolyl)-3-[2-(trifluoromethyl)phenyl]urea | PACA2 | Pancreatic Cancer | 44.4 | [2] |
| Diarylurea with CF3/OCF3 substituents | HCT116 | Colon Cancer | 17.8 | [2] |
| Diarylurea with CF3/OCF3 substituents | HePG2 | Liver Cancer | 12.4 | [2] |
| Diarylurea with CF3/OCF3 substituents | HOS | Osteosarcoma | 17.6 | [2] |
Proposed Mechanisms of Anticancer Action
Certain derivatives of phenylthiourea have been found to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3] This pathway is fundamental in embryonic development and is often aberrantly activated in various cancers, leading to uncontrolled cell growth.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Trifluoromethyl-Substituted Phenylthioureas: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications
Abstract: This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted phenylthioureas, a class of compounds with significant and expanding applications in medicinal chemistry, agrochemicals, and organocatalysis. We delve into the historical context of their discovery, beginning with the foundational developments in organofluorine chemistry. The guide offers a detailed exploration of the synthetic methodologies for these compounds, including step-by-step protocols for the preparation of key precursors and the final thiourea scaffold, complete with mechanistic insights. Furthermore, we examine the diverse applications of trifluoromethyl-substituted phenylthioureas, supported by structure-activity relationship data and a discussion of their roles as therapeutic agents, agricultural chemicals, and organocatalysts. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical motif.
Part 1: The Genesis of a Privileged Scaffold
The Strategic Importance of the Trifluoromethyl Group
The introduction of fluorine into organic molecules has been a transformative strategy in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent for enhancing the biological and physicochemical properties of molecules.[2][3] The medicinal use of the trifluoromethyl group dates back to 1928, with research in this area intensifying in the mid-1940s.[4]
The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This results in a strong electron-withdrawing effect, which can significantly alter the acidity and basicity of nearby functional groups.[4] For instance, trifluoromethyl-substituted compounds are often strong acids.[4]
From a steric perspective, the trifluoromethyl group is often used as a bioisostere for methyl or chloro groups.[4] This substitution can be used to fine-tune the steric and electronic properties of a lead compound, or to protect a metabolically susceptible methyl group from oxidation.[4] The presence of a trifluoromethyl group can also lead to improved metabolic stability, increased lipophilicity, and enhanced bioavailability of drug candidates.[2][3]
| Property | Description | Impact on Molecular Properties |
| Electronegativity | The trifluoromethyl group is highly electronegative, intermediate between fluorine and chlorine.[4] | Modulates the pKa of nearby functional groups, influencing drug-receptor interactions. |
| Lipophilicity | The CF3 group significantly increases the lipophilicity of a molecule. | Enhances membrane permeability and can improve oral bioavailability.[2] |
| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to metabolic cleavage. | Protects the molecule from oxidative metabolism, increasing its half-life.[2][4] |
| Bioisosterism | Can act as a bioisostere for methyl and chloro groups.[4] | Allows for the fine-tuning of steric and electronic properties to optimize biological activity. |
The Thiourea Moiety: A Versatile Functional Group
Thiourea and its derivatives are a class of compounds characterized by the (R1R2N)(R3R4N)C=S structural motif. They have long been recognized for their diverse biological activities and have been investigated as potential therapeutic agents for a wide range of diseases.
In addition to their medicinal applications, thioureas have gained prominence as powerful hydrogen-bond donors in the field of organocatalysis.[5] The two N-H protons can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack and stabilizing transition states.[5] The electron-withdrawing nature of the trifluoromethyl groups on an adjacent phenyl ring further enhances the acidity of these N-H protons, making trifluoromethyl-substituted phenylthioureas particularly effective organocatalysts.[5]
Early History and Discovery of Trifluoromethyl-Substituted Phenylthioureas
The journey to trifluoromethyl-substituted phenylthioureas began with foundational work in organofluorine chemistry. A significant early milestone was the development of a method to produce benzotrifluoride by Frédéric Swarts in 1892, through the reaction of benzotrichloride with antimony fluoride.[6] The biological activity of trifluoromethyl compounds was first systematically investigated by F. Lehmann in 1927.[6]
The synthesis of phenylthioureas from anilines is a well-established chemical transformation. The direct precursors to trifluoromethyl-substituted phenylthioureas are trifluoromethyl-substituted anilines, which became more readily available with the advancement of trifluoromethylation methods.[7][8]
Part 2: Synthetic Methodologies and Mechanistic Insights
Retrosynthetic Analysis
The general synthetic strategy for trifluoromethyl-substituted phenylthioureas involves the reaction of a trifluoromethyl-substituted aniline with an appropriate isothiocyanate. This straightforward approach allows for the modular construction of a diverse library of these compounds.
Synthesis of Key Precursors
The synthesis of trifluoromethyl-substituted anilines is a critical first step. A common approach involves the trifluoromethylation of an aromatic ring followed by nitration and subsequent reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)aniline
-
Nitration of 4-chlorobenzotrifluoride: To a cooled (0 °C) solution of 4-chlorobenzotrifluoride in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
-
Reduction to Aniline: Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol) and add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a palladium catalyst.
-
Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the crude product by distillation or column chromatography to obtain 4-(trifluoromethyl)aniline.[7]
Isothiocyanates can be synthesized from primary amines using a variety of reagents. A common method involves the use of thiophosgene or its less toxic equivalents.
Experimental Protocol: Synthesis of Phenyl Isothiocyanate
-
Reaction Setup: In a well-ventilated fume hood, dissolve aniline in a suitable solvent such as dichloromethane.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene in the same solvent to the aniline solution at a low temperature (e.g., 0 °C).
-
Reaction Progression: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting phenyl isothiocyanate by vacuum distillation.
Formation of the Phenylthiourea Scaffold
The final step in the synthesis is the coupling of the trifluoromethyl-substituted aniline with an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)thiourea
-
Reactant Preparation: Dissolve 4-(trifluoromethyl)aniline in a suitable solvent like acetonitrile or ethanol.
-
Addition of Isothiocyanate: To this solution, add an equimolar amount of phenyl isothiocyanate.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic, and the product may precipitate out of the solution.
-
Isolation of Product: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Part 3: Applications and Structure-Activity Relationships (SAR)
Trifluoromethyl-substituted phenylthioureas have demonstrated a wide range of biological activities and have found applications in various fields.
Medicinal Chemistry Applications
These compounds have been extensively studied for their potential as therapeutic agents. Their antimicrobial and anticancer properties are of particular interest.
| Compound Class | Biological Activity | Key Findings |
| Trifluoromethylphenylthiourea derivatives | Antibacterial | Active against methicillin-resistant Staphylococcus aureus (MRSA). |
| Copper(II) complexes of trifluoromethylphenylthioureas | Antimicrobial | Showed higher antimicrobial activity compared to the ligands alone. Some derivatives acted as dual inhibitors of DNA gyrase and topoisomerase IV. |
| Acylthiourea derivatives with trifluoromethyl substitution | Antibacterial and Antifungal | Promising activity against both planktonic and biofilm-embedded microbial cells. |
| Phthalamide-like thiourea derivatives with trifluoromethylpyridine | Antiviral | Exhibited good antiviral activity against tobacco mosaic virus (TMV) by inhibiting the self-assembly of virus particles.[9] |
Agrochemical Applications
The trifluoromethyl group is a common feature in many modern herbicides and insecticides.[4] The incorporation of this group into a phenylthiourea scaffold can lead to compounds with potent agrochemical properties.
Organocatalysis
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is a highly effective organocatalyst.[5] The two trifluoromethyl groups on each phenyl ring significantly increase the acidity of the N-H protons, enabling strong hydrogen bonding to and activation of substrates.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethyl-substituted phenylthioureas is highly dependent on the substitution pattern on the phenyl rings.
-
Position of the CF3 group: The position of the trifluoromethyl group (ortho, meta, or para) can significantly influence the compound's activity. This is due to the different electronic and steric environments created by the CF3 group at different positions.
-
Number of CF3 groups: Increasing the number of trifluoromethyl groups can enhance the lipophilicity and electron-withdrawing nature of the molecule, which can lead to increased biological activity.
-
Other Substituents: The presence of other substituents on the phenyl rings can further modulate the activity. For example, the introduction of halogen atoms can enhance antimicrobial properties.
Part 4: Future Perspectives and Conclusion
Emerging Trends and Future Directions
The field of trifluoromethyl-substituted phenylthioureas continues to evolve. Researchers are exploring novel synthetic methods to access more complex and diverse structures. The development of new organocatalysts based on this scaffold is an active area of research, with a focus on enantioselective transformations. In medicinal chemistry, the design of next-generation therapeutic agents with improved potency and selectivity remains a key objective.
Conclusion
Trifluoromethyl-substituted phenylthioureas represent a privileged class of compounds with a rich history and a bright future. Their unique combination of a versatile thiourea core and the powerful trifluoromethyl group has led to their successful application in a wide range of fields. From their early beginnings rooted in the development of organofluorine chemistry to their current status as important tools in drug discovery and catalysis, these compounds continue to be a source of innovation and scientific advancement. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, highlighting the key principles that underpin their utility and potential.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 9. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The presence of a trifluoromethyl group on the phenyl ring can significantly enhance the antimicrobial potency of these compounds. This document provides detailed protocols for evaluating the antimicrobial efficacy of 2-(trifluoromethyl)phenylthiourea, a promising candidate for new antimicrobial agent development. The methodologies outlined below cover primary screening using the agar disk diffusion method and quantitative assessment of the minimum inhibitory concentration (MIC) through broth microdilution.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against a panel of clinically relevant microorganisms. These values, extracted from published research, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Staphylococcus aureus | Methicillin-resistant (MRSA) | 2 | [2] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Staphylococcus aureus & Staphylococcus epidermidis | Clinical Isolates | 0.5 - 2 | [2] |
| Thiourea Derivative TD4 | Staphylococcus aureus | ATCC 29213 (MSSA) | 2 | [3] |
| Thiourea Derivative TD4 | Staphylococcus aureus | USA300 (MRSA) | 2 | [3] |
| Thiourea Derivative TD4 | Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | [3] |
| Thiourea Derivative TD4 | Staphylococcus aureus | Mu50 (VISA) | 4 | [3] |
| Thiourea Derivative TD4 | Staphylococcus epidermidis | Methicillin-resistant (MRSE) | 8 | [3] |
| Thiourea Derivative TD4 | Enterococcus faecalis | ATCC 29212 | 4 | [3] |
| Various 3-(trifluoromethyl)phenylthiourea derivatives | Gram-positive cocci | Standard and hospital strains | 0.25 - 16 | [4] |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[1]
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[1]
-
Pure overnight cultures of test microorganisms
-
Sterile saline (0.85%)[1]
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)
-
Negative control disks (impregnated with solvent used to dissolve the test compound)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[1]
-
-
Application of Disks:
-
Impregnate sterile blank paper disks with a specific volume of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[3]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted to ~5 x 10⁵ CFU/mL in CAMHB)[1]
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).[3]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.[1]
-
-
MIC Determination:
-
Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Proposed Mechanism of Action
Some studies suggest that phenylthiourea derivatives may exert their antibacterial effect by inhibiting key bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[2][4][5] This dual inhibition disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for antibacterial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
Application Notes and Protocols for 2-(Trluoromethyl)phenylthiourea as a Precursor for Metal Complexes
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)phenylthiourea Ligand
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating a molecule's physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When this potent functional group is part of a thiourea backbone, it gives rise to a class of ligands with significant potential in coordination chemistry and drug design.
This guide focuses on This compound , a versatile precursor for the synthesis of a diverse array of metal complexes. The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the thiourea moiety allows for multiple coordination modes, leading to the formation of stable complexes with various transition metals.[1][2] These metal complexes are of significant interest for their potential applications in catalysis and, most notably, as therapeutic agents. The coordination of the thiourea ligand to a metal center can synergistically enhance its biological activity, leading to promising anticancer and antimicrobial properties.[3][4][5][6][7][8][9]
This document provides a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of metal complexes. It offers detailed, field-proven protocols and explains the causality behind the experimental choices, empowering researchers to explore the rich chemical landscape of this promising ligand.
Part 1: Synthesis of the Ligand: 2-(Trluoromethyl)phenylthiourea
The most direct and efficient route to N-substituted thioureas is the reaction of an isothiocyanate with a primary amine or ammonia.[10] In this case, 2-(trifluoromethyl)phenyl isothiocyanate is the key starting material.
Protocol 1: Synthesis of 2-(Trluoromethyl)phenylthiourea
This protocol is based on established methods for the synthesis of N-aryl thioureas from the corresponding isothiocyanates.
Reaction Scheme:
MCl₂ + 2 (CF₃C₆H₄NHC(S)NH₂) → [M(CF₃C₆H₄NHC(S)NH₂)₂Cl₂]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. metal anticancer complexes: Topics by Science.gov [science.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluo… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Anticancer Activity of 2-(Trifluoromethyl)phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives featuring a 2-(trifluoromethyl)phenyl moiety have emerged as a promising class of compounds in anticancer drug discovery. These derivatives exhibit a broad spectrum of cytotoxic activities against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation. This document provides a comprehensive overview of the anticancer activities of these compounds, including tabulated cytotoxicity data, detailed experimental protocols for their evaluation, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of 2-(Trifluoromethyl)phenylthiourea Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.
Table 1: Cytotoxicity (IC50, µM) of 3-(Trifluoromethyl)phenylthiourea Analogs [1][2]
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |
| 1 | 12.7 ± 1.53 | >10 | >10 | ≤ 10 | >10 |
| 2 | 7.3 ± 0.88 | 8.9 ± 1.07 | ≤ 10 | 1.5 ± 0.18 | >10 |
| 3 | >10 | >10 | ≤ 10 | ≤ 10 | >10 |
| 4 | >10 | >10 | >10 | >10 | >10 |
| 5 | 9.0 ± 1.08 | >10 | >10 | ≤ 10 | >10 |
| 8 | 7.8 ± 0.94 | 4.5 ± 0.54 | ≤ 10 | 2.5 ± 0.30 | >10 |
| 9 | >10 | >10 | ≤ 10 | ≤ 10 | >10 |
| Cisplatin | 9.0 ± 1.08 | 10.5 ± 1.26 | - | - | - |
Note: Data presented as mean ± standard deviation. Values of ≤ 10 µM indicate high cytotoxicity.
Table 2: Cytotoxicity (IC50, µM) of Halogenated bis-Phenylthiourea Derivatives [3]
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |
| 1a | Highly Effective | - | - | - | Favorable Selectivity |
| 2b | - | - | - | Highly Effective | Favorable Selectivity |
| 3a | Highly Effective | - | - | Highly Effective | Favorable Selectivity |
| 3b | Highly Effective | - | - | - | Favorable Selectivity |
| 4a | - | - | - | Highly Effective | Favorable Selectivity |
| 5d | - | - | Highly Effective | - | Favorable Selectivity |
| 5j | Highly Effective | - | - | - | Favorable Selectivity |
| Cisplatin | Less Effective | - | Less Effective | Less Effective | - |
Note: "Highly Effective" indicates greater potency than cisplatin.
Table 3: Cytotoxicity (IC50, µM) of a Phenylamino-Thiourea Derivative (Compound 10e) [4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Lung | 1.86 |
| Colo-205 | Colon | 9.92 |
| HCT116 | Colon | 6.42 |
| MDA-MB-231 | Breast | 8.21 |
| MCF-7 | Breast | 9.19 |
| HepG2 | Liver | 6.21 |
| PLC/PRF/5 | Liver | 7.82 |
Table 4: Cytotoxicity (IC50, µM) of an N-substituted Thiourea Derivative (DC27) [6]
| Cell Line | Cancer Type | IC50 (µM) |
| Panel of Human Lung Carcinoma | Lung | 2.5 - 12.9 |
| Gefitinib (Control) | Lung | 1.1 - 15.6 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the thiourea derivatives on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., SW480, PC3, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[7]
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the thiourea derivatives by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[3]
Materials:
-
Treated and untreated cancer cells
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of thiourea derivatives.
EGFR Signaling Pathway Inhibition
Some this compound derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]
Caption: Inhibition of the EGFR signaling cascade by thiourea derivatives.
Multi-Targeting Kinase Inhibition
Certain derivatives exhibit multi-targeting capabilities, inhibiting several protein kinases involved in cancer progression.[8]
Caption: Multi-targeting kinase inhibition by a thiourea derivative.
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways underscores their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Trifluoromethyl)phenylthiourea in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-(trifluoromethyl)phenylthiourea as a potential organocatalyst in organic synthesis. While specific applications and detailed protocols for this exact catalyst are not extensively documented in peer-reviewed literature, this guide extrapolates from the well-established principles of thiourea organocatalysis, particularly from its more widely studied analogs bearing trifluoromethyl groups.
Introduction to Trifluoromethyl-Substituted Phenylthioureas in Organocatalysis
Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors. Their catalytic activity stems from the ability of the two N-H protons to form a bidentate hydrogen-bonding interaction with electrophiles, thereby activating them towards nucleophilic attack.
The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, onto the phenyl ring significantly enhances the acidity of the N-H protons. This increased acidity leads to stronger hydrogen bonding and, consequently, enhanced catalytic activity. The most prominent example of this is N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's catalyst, which is a highly effective and widely used organocatalyst.
While this compound is less studied, the presence of the trifluoromethyl group is expected to render it a more effective catalyst than unsubstituted phenylthiourea. Its potential applications lie in various organic transformations that benefit from electrophile activation through hydrogen bonding.
Synthesis of this compound
The synthesis of this compound is a straightforward process that can be achieved through the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with a source of ammonia.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Ammonia solution (e.g., 28-30% in water or a saturated solution in an organic solvent like methanol)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography (optional, for purification)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-(trifluoromethyl)phenyl isothiocyanate in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess (typically 2-3 equivalents) of ammonia solution to the stirred isothiocyanate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Isothiocyanates are lachrymatory and should be handled with care.
-
Ammonia is corrosive and has a strong odor.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: Synthetic pathway for this compound.
Mechanism of Action in Organocatalysis
The primary mode of action for thiourea-based organocatalysts is the activation of an electrophile through dual hydrogen bonding. The two N-H protons of the thiourea moiety interact with an electron-rich atom (commonly oxygen or nitrogen) on the substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.
Caption: General catalytic cycle for thiourea organocatalysis.
Potential Applications and Reaction Protocols
Based on the known reactivity of related thiourea catalysts, this compound could potentially catalyze a range of organic reactions. Below are general protocols for some of these potential applications.
Note: The following protocols are generalized and would require optimization for specific substrates, including catalyst loading, solvent, temperature, and reaction time.
a) Michael Addition
A plausible application is the catalysis of the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.
General Experimental Protocol for Michael Addition:
-
To a stirred solution of the α,β-unsaturated compound (1.0 mmol) in a suitable solvent (e.g., toluene, DCM, 2 mL) at the desired temperature (e.g., room temperature), add this compound (0.01-0.20 mmol, 1-20 mol%).
-
Add the Michael donor (1.2 mmol).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.
b) Friedel-Crafts Alkylation
Another potential application is in the Friedel-Crafts alkylation of electron-rich arenes with α,β-unsaturated carbonyls.
General Experimental Protocol for Friedel-Crafts Alkylation:
-
To a solution of the electron-rich arene (e.g., indole, 1.5 mmol) in an anhydrous solvent (e.g., CH2Cl2, 2 mL) at a specified temperature (e.g., 0 °C to room temperature), add this compound (0.05-0.20 mmol, 5-20 mol%).
-
Add the α,β-unsaturated electrophile (1.0 mmol) dropwise.
-
Stir the mixture until the reaction is complete as monitored by TLC.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data
As of the latest literature review, specific quantitative data for reactions catalyzed by This compound is not available. However, for comparative purposes, the performance of the highly active N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst) in a representative Michael addition reaction is presented below. This data serves as a benchmark for what might be expected from a highly active thiourea catalyst.
Table 1: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene Catalyzed by Schreiner's Catalyst
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 24 | 95 | 92 |
| 2 | 5 | Toluene | 48 | 92 | 91 |
| 3 | 10 | CH2Cl2 | 24 | 88 | 85 |
| 4 | 10 | THF | 72 | 75 | 60 |
This data is representative and compiled from typical results found in the literature for Schreiner's catalyst. It is intended for illustrative purposes only.
Conclusion
This compound holds promise as an organocatalyst due to the activating effect of the trifluoromethyl group. While it is expected to be more active than simple phenylthiourea, it is likely less active than the widely used bis(trifluoromethyl)phenyl derivatives. The provided synthesis and general application protocols offer a starting point for researchers interested in exploring the catalytic potential of this compound. Further research is needed to fully characterize its catalytic scope and efficiency in various organic transformations. Researchers are encouraged to perform thorough optimization studies for any new application of this catalyst.
Application Notes and Protocols for 2-(Trtrifluoromethyl)phenylthiourea in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed experimental protocol for investigating the enzyme inhibitory potential of 2-(trifluoromethyl)phenylthiourea, with a primary focus on tyrosinase, a key enzyme in melanogenesis and a common target for thiourea-based inhibitors. While specific inhibitory concentration values for this compound are not widely reported in the public domain, data from closely related analogs suggest its potential as a potent enzyme inhibitor. These protocols are designed to guide the initial screening and characterization of this compound.
Potential Enzyme Targets and Biological Activities
Thiourea derivatives have been shown to inhibit a variety of enzymes. Based on the literature for structurally similar compounds, potential enzymatic targets for this compound could include:
-
Tyrosinase: Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, the key enzyme in melanin synthesis. Inhibition of this enzyme is a strategy for the treatment of hyperpigmentation disorders.
-
Bacterial Enzymes: Certain trifluoromethyl-containing thiourea derivatives have demonstrated antibacterial activity, potentially through the inhibition of enzymes like DNA gyrase and topoisomerase IV. For instance, a derivative, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, has shown potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.14 µM.
-
Other Enzymes: Various thiourea derivatives have also been reported to inhibit urease and cholinesterases.
Data Presentation: Inhibitory Activities of Related Thiourea Derivatives
The following table summarizes the inhibitory activities of thiourea derivatives structurally related to this compound against various enzymes. This data provides a rationale for screening this compound against these or similar targets.
| Compound/Derivative | Target Enzyme/Organism | Measurement | Value |
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | Mycobacterium tuberculosis | MIC | 0.14 µM |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW620 cancer cells | IC50 | 1.5 - 8.9 µM |
| Phenylthiourea (PTU) | Phenoloxidase (Tyrosinase) | Ki | 0.21 ± 0.09 µM |
| Copper(II) complex of a 3-(trifluoromethyl)phenylthiourea derivative | Staphylococcus aureus Topo IV | IC50 | 6.20 µg/mL |
| Copper(II) complex of a 3-(trifluoromethyl)phenylthiourea derivative | Staphylococcus aureus Gyrase | IC50 | 16.80 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity by measuring the formation of dopachrome from L-DOPA.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Prepare a stock solution of Kojic acid in DMSO for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of phosphate buffer (for blank) or test/control compound solution in DMSO.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the melanogenesis pathway and the role of tyrosinase, the primary target of phenylthiourea-based inhibitors.
Caption: The melanogenesis pathway, highlighting the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Enzyme Inhibition Screening
The diagram below outlines the general workflow for screening and characterizing the inhibitory activity of this compound.
Caption: A generalized workflow for the screening and characterization of this compound as an enzyme inhibitor.
Application of 2-(Trifluoromethyl)phenylthiourea in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenylthiourea is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in agricultural research due to their diverse biological activities, including herbicidal, insecticidal, fungicidal, and plant growth regulatory properties. The incorporation of a trifluoromethyl group into the phenyl ring can enhance the efficacy and stability of these compounds. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in an agricultural context. While specific data for this compound is limited in publicly available literature, this guide draws upon research on closely related thiourea derivatives to provide a comprehensive framework for its evaluation.
Potential Applications in Agriculture
Thiourea derivatives are being explored for various applications in agriculture, primarily as:
-
Herbicides: Many thiourea compounds exhibit potent herbicidal activity by interfering with essential plant processes.
-
Plant Growth Regulators: Certain thiourea derivatives have been shown to influence plant growth and development, acting as either promoters or inhibitors depending on the concentration and plant species.
-
Other Pesticidal Activities: The thiourea scaffold is also a component of some insecticides and fungicides, suggesting a broader potential for pest management.
Data Presentation: Herbicidal and Plant Growth Regulatory Activity of Related Thiourea Derivatives
Due to the limited availability of quantitative data for this compound, the following tables summarize the activity of structurally related thiourea compounds to provide a comparative context for researchers.
Table 1: Herbicidal Activity of Phenylthiourea Derivatives Against Various Weed Species
| Compound/Derivative | Target Weed Species | Application Rate | Inhibition (%) | Reference Compound | Reference |
| N-(o-fluorophenoxyacetyl)thiourea derivative (5a) | Amaranthus retroflexus (Redroot pigweed) | 100 ppm | High (root and stalk) | - | [1] |
| N-(o-fluorophenoxyacetyl)thiourea derivative (6d) | Chenopodium serotinum (Late-flowering goosefoot), Amaranthus retroflexus | 100 ppm | Some (root and stalk) | - | [1] |
| Pyrimidine thiourea derivative (4d) | Brassica napus (Rapeseed) | 100 mg L⁻¹ | 81.5 (root growth) | Bensulfuron-methyl | [2] |
| Pyrimidine thiourea derivative (4f) | Digitaria adscendens (Henry's crabgrass) | 100 mg L⁻¹ | 81 (root growth) | Bensulfuron-methyl | [2] |
| Acyl thiourea derivative (4j) | Brassica napus (Rapeseed) | 100 mg L⁻¹ | 98 (root growth) | Bensulfuron-methyl | [3] |
| Acyl thiourea derivative (4l) | Brassica napus (Rapeseed) | 100 mg L⁻¹ | 96 (root growth) | Bensulfuron-methyl | [3] |
Table 2: Plant Growth Regulatory Effects of Thiourea Derivatives
| Compound/Derivative | Plant Species | Concentration | Observed Effect | Reference |
| Substituted thioureas | Wheat, Cucumber | 100-500 ppm | Effect on germination | [4] |
| Thiourea (root applied) | Maize (Zea mays) | 0.25 mM | Growth promotion | [5] |
| Thiourea (root applied) | Maize (Zea mays) | 0.75-1.25 mM | Growth inhibition | [5] |
| Thiourea (seed treatment) | Jatti Khatti (Citrus jambhiri) | 500 ppm | Increased vigour index | [6] |
| Thiourea (seed treatment) | Jatti Khatti (Citrus jambhiri) | 1000 ppm | Increased vigour index | [6] |
Experimental Protocols
The following are detailed protocols for evaluating the herbicidal and plant growth regulatory activities of this compound. These protocols are based on established methodologies for testing thiourea derivatives and can be adapted based on specific research needs and available resources.
Protocol 1: Pre-Emergence Herbicidal Activity Assay
Objective: To evaluate the inhibitory effect of this compound on seed germination and seedling emergence.
Materials:
-
This compound
-
Acetone (for stock solution preparation)
-
Tween-20 (or other suitable surfactant)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 ppm) by dissolving the compound in a minimal amount of acetone.
-
Test Solution Preparation: Prepare a series of test concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to ensure uniform application. A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.
-
Petri Dish Assay:
-
Place two layers of filter paper in each Petri dish.
-
Evenly apply 5 mL of the respective test solution or control solution to the filter paper.
-
Place a predetermined number of seeds (e.g., 25) of the target weed species onto the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 12-hour photoperiod).
-
Data Collection: After a set period (e.g., 7-14 days), record the following data:
-
Germination percentage.
-
Root length and shoot length of the seedlings.
-
Observe any signs of phytotoxicity (e.g., necrosis, chlorosis).
-
-
Data Analysis: Calculate the inhibition percentage for each parameter compared to the control. Determine the GR₅₀ (concentration required for 50% growth reduction) for root and shoot length.
Protocol 2: Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the herbicidal effect of this compound on established seedlings.
Materials:
-
Test solutions of this compound (prepared as in Protocol 1).
-
Pots (e.g., 10 cm diameter) filled with a suitable soil mix (e.g., sandy loam).
-
Seeds of target weed species.
-
Greenhouse or controlled environment room.
-
Spray bottle or a laboratory sprayer for uniform application.
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application:
-
Apply the test solutions and control solution to the foliage of the seedlings until runoff, ensuring uniform coverage.
-
Use a spray shield to prevent cross-contamination between treatments.
-
-
Incubation: Return the treated plants to the greenhouse or controlled environment room.
-
Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal efficacy by:
-
Visual rating of plant injury on a scale (e.g., 0% = no effect, 100% = complete kill).
-
Measuring the fresh and dry weight of the aerial parts of the plants.
-
-
Data Analysis: Calculate the percentage of biomass reduction compared to the control. Determine the ED₅₀ (effective dose for 50% reduction in biomass).
Protocol 3: Plant Growth Regulation Assay
Objective: To assess the effect of this compound on the growth of a model plant species (e.g., Arabidopsis thaliana or a crop species).
Materials:
-
Test solutions of this compound at lower concentrations (e.g., 0.1, 1, 10, 50 ppm).
-
Agar medium (e.g., Murashige and Skoog medium).
-
Petri dishes or culture vessels.
-
Seeds of the model plant species.
-
Sterile workspace (laminar flow hood).
Procedure:
-
Medium Preparation: Prepare the agar medium and autoclave it. While the medium is still molten, add the filter-sterilized test compounds to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.
-
Seed Sterilization and Sowing: Surface sterilize the seeds of the model plant and place them on the agar plates.
-
Incubation: Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
Data Collection: After a suitable growth period (e.g., 7-10 days), measure:
-
Primary root length.
-
Number of lateral roots.
-
Hypocotyl length.
-
Fresh weight.
-
-
Data Analysis: Compare the growth parameters of the treated plants with the control to determine if the compound has a stimulatory or inhibitory effect at different concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize potential mechanisms of action and experimental workflows.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS [yyhx.ciac.jl.cn]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for 2-(Trifluoromethyl)phenylthiourea Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(trifluoromethyl)phenylthiourea represent a promising class of compounds under investigation for their antibacterial properties. These molecules have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to catastrophic DNA damage and subsequent bacterial cell death. This document provides detailed application notes, experimental protocols, and data related to the evaluation of these compounds as potential antibacterial agents.
Mechanism of Action: Inhibition of DNA Gyrase
This compound derivatives are believed to function by binding to the B subunit of DNA gyrase (GyrB). This interaction competitively inhibits the ATPase activity of GyrB, which is crucial for the enzyme's supercoiling function. By preventing ATP from binding and being hydrolyzed, the conformational changes required for DNA strand passage and negative supercoiling are blocked. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. Some derivatives may also exhibit dual inhibitory effects on topoisomerase IV, another essential bacterial type II topoisomerase, which is particularly important for decatenating daughter chromosomes after replication.
Figure 1. Proposed mechanism of action for this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives against bacterial strains and DNA gyrase.
Table 1: DNA Gyrase and Topoisomerase IV Inhibitory Activity
| Compound Reference | Target Enzyme | Organism | IC50 (µg/mL) |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | DNA Gyrase | Staphylococcus aureus | 16.80 |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Topoisomerase IV | Staphylococcus aureus | 6.20 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative Class | Bacterial Strain | MIC Range (µg/mL) |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Staphylococcus aureus | 0.15 - 2.5[1][2] |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Enterococcus faecalis | 0.15 - 2.5[1][2] |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Escherichia coli | 0.15 - 2.5[1][2] |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Pseudomonas aeruginosa | 0.15 - 2.5[1][2] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2[3] |
| Cu(II) complex with 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus & S. epidermidis (30 clinical isolates) | 0.5 - 2[3] |
| Alkylphenylthiourea Cu(II) complexes (Cu1-Cu3) | Staphylococcal isolates | 16 - 64[3] |
| Halogenphenylthiourea Cu(II) complexes (Cu4, Cu5) | Staphylococcal isolates | 4 - 8[3] |
| 1-(thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)thiourea derivatives (Compounds 3 and 9) | Gram-positive cocci (standard and hospital strains) | 2 - 32[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Figure 2. Workflow for the DNA gyrase supercoiling inhibition assay.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.1 M potassium glutamate, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP)
-
Test compound dissolved in DMSO
-
Sterile deionized water
-
STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Proteinase K
-
1% Agarose gel in TBE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and gel imaging system
Procedure:
-
Prepare the reaction mixture on ice by combining the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (no compound) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding STEB and Proteinase K, followed by a further incubation at 37°C for 30 minutes.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of eukaryotic cells as an indicator of cell viability and provides a measure of the test compound's cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells to determine the CC50 (50% cytotoxic concentration) of the compound.
References
Application Notes and Protocols for Testing 2-(trifluoromethyl)phenylthiourea Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2] The inclusion of a trifluoromethyl group on the phenyl ring can enhance the antimicrobial potency of these compounds.[3] This document provides a comprehensive set of protocols for the in vitro evaluation of 2-(trifluoromethyl)phenylthiourea against clinically relevant drug-resistant bacteria. The described methodologies will enable researchers to determine the compound's potency, spectrum of activity, potential for synergistic interactions with existing antibiotics, and preliminary mechanism of action.
Quantitative Data Summary
Effective data presentation is crucial for comparing the efficacy of novel antimicrobial compounds. The following tables provide a standardized format for presenting key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Gram Stain | Resistance Profile | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (MRSA) ATCC 43300 | Positive | Methicillin-Resistant | 8 | Vancomycin | 1 |
| Enterococcus faecalis (VRE) ATCC 51299 | Positive | Vancomycin-Resistant | 16 | Linezolid | 2 |
| Pseudomonas aeruginosa ATCC BAA-2114 | Negative | Carbapenem-Resistant | 32 | Colistin | 0.5 |
| Escherichia coli ATCC BAA-2452 | Negative | Extended-Spectrum β-Lactamase (ESBL) Producer | 32 | Meropenem | >64 |
| Staphylococcus aureus ATCC 29213 | Positive | Methicillin-Susceptible | 4 | Oxacillin | 0.25 |
Table 2: Synergy Testing of this compound with Conventional Antibiotics against MRSA ATCC 43300
| Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| This compound + Vancomycin | 8 | 1 | 2 (Compound) + 0.25 (Vancomycin) | 0.5 | Synergy |
| This compound + Gentamicin | 8 | 16 | 4 (Compound) + 8 (Gentamicin) | 1.0 | Additive |
| This compound + Ciprofloxacin | 8 | 4 | 8 (Compound) + 2 (Ciprofloxacin) | 1.5 | Indifference |
*FIC Index Calculation: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy: ≤0.5; Additive: >0.5 to 1.0; Indifference: >1.0 to 4.0; Antagonism: >4.0.[4][5]
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | Incubation Time (hours) | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | 24 | >128 |
| HepG2 | Human Hepatocellular Carcinoma | 24 | 95 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[6][7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., MRSA ATCC 43300)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[4][9][10]
Materials:
-
All materials for MIC determination
-
A second antimicrobial agent (e.g., vancomycin)
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antibiotic vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Controls: Include wells with each compound alone to redetermine their individual MICs under the assay conditions.
-
Inoculation and Incubation: Inoculate the plate with the bacterial suspension (as in the MIC protocol) and incubate for 16-20 hours at 35-37°C.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the formula provided in the caption of Table 2.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][12][13]
Materials:
-
All materials for MIC determination
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for serial dilutions
Procedure:
-
Preparation: In sterile tubes, prepare CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[11][12]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compound.[14][15]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action Assays
This assay uses the fluorescent dye DiSC₃(5) to assess changes in bacterial membrane potential.[16][17][18]
Materials:
-
Bacterial culture in mid-log phase
-
DiSC₃(5) fluorescent dye
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Wash and resuspend mid-log phase bacteria in the buffer to an OD₆₀₀ of 0.05.[19]
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension (final concentration 0.5-2 µM) and incubate until a stable, quenched fluorescence signal is achieved.[17][19]
-
Compound Addition: Add this compound at its MIC and monitor the fluorescence.
-
Analysis: Depolarization of the bacterial membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect the intracellular generation of ROS.[20][21]
Materials:
-
Bacterial culture
-
DCFH-DA solution
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Wash and resuspend bacteria in PBS.
-
Dye Loading: Incubate the bacterial suspension with DCFH-DA. The dye is deacetylated within the cells to a non-fluorescent form.
-
Compound Treatment: Treat the cells with this compound.
-
Measurement: In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent dichlorofluorescein (DCF).[20] Measure the fluorescence intensity over time.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Hypothetical Mechanisms of Action for this compound.
Caption: Logical Workflow of a Checkerboard Synergy Assay.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. actascientific.com [actascientific.com]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 2-(trifluoromethyl)phenylthiourea as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and biological activity. This document outlines the synthesis of three important classes of heterocyclic compounds: benzothiazoles, quinazolinones, and 1,3,4-thiadiazoles.
Synthesis of 2-Amino-1,3-benzothiazoles
The oxidative cyclization of N-arylthioureas is a common method for the synthesis of 2-aminobenzothiazole derivatives. This approach involves the intramolecular C-S bond formation, typically facilitated by an oxidizing agent.
Data Presentation: Synthesis of 2-Aminobenzothiazoles from Arylthioureas
| Entry | Starting Arylthiourea | Oxidizing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-chlorophenyl)thiourea | H₂SO₄, HBr (cat.) | - | 70 | 6 | 81 | [1] |
| 2 | N-(3,5-difluorophenyl)thiourea | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 3 | N-phenylthiourea | Bromine water | Acidic medium | Not specified | Not specified | Not specified | [3] |
| 4 | Resin-bound N-acyl, N'-phenylthiourea | Bromine | Acetic Acid | Room Temp | Not specified | 50-85 | [4] |
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-benzothiazole (Adapted from[1])
This protocol describes the synthesis of 2-amino-4-(trifluoromethyl)-1,3-benzothiazole via the oxidative cyclization of 1-(2-(trifluoromethyl)phenyl)thiourea.
Materials and Reagents:
-
1-(2-(trifluoromethyl)phenyl)thiourea
-
Concentrated Sulfuric Acid (98%)
-
48% Hydrobromic Acid (HBr)
-
Methanol
-
Acetone
-
Deionized Water
-
Sodium Hydroxide (NaOH)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-(trifluoromethyl)phenyl)thiourea (0.1 mol) in concentrated sulfuric acid (200 mL) at room temperature with stirring.
-
Heat the mixture to 70°C.
-
Slowly add 48% hydrobromic acid (catalytic amount, e.g., 2 mL) dropwise to the reaction mixture over 4 hours.
-
Maintain the reaction temperature at 70°C and continue stirring for an additional 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Neutralize the solution with a saturated sodium hydroxide solution until a precipitate is formed.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-(trifluoromethyl)-1,3-benzothiazole.
-
Dry the final product under vacuum.
Logical Workflow for Benzothiazole Synthesis
Caption: General workflow for the synthesis of 2-amino-4-(trifluoromethyl)benzothiazole.
Synthesis of 2-(Acylamino)-4-(trifluoromethyl)quinazolin-4(3H)-ones
N-Acyl-N'-arylthioureas can undergo intramolecular cyclization to form quinazolinone derivatives. This transformation is a valuable method for constructing this important heterocyclic scaffold.
Data Presentation: Synthesis of Quinazolinone Derivatives
| Entry | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| 1 | 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones | Formic acid | Intramolecular cyclization | Tricyclic quinazolinones | [5] |
| 2 | N-Aryl cinnamides | Triflic anhydride | Intramolecular cyclization | Polysubstituted quinolin-2(1H)-ones | [6] |
| 3 | Acyl isothiocyanate | 5-(4-aminophenyl)-2,4-imidazolidinedione | Addition | Acylthiourea compound | [7] |
Experimental Protocol: Synthesis of 2-(Acetylamino)-4-(trifluoromethyl)quinazolin-4(3H)-one (Adapted from[8])
This protocol describes a two-step, one-pot synthesis of a quinazolinone precursor, an N-acyl-N'-arylthiourea, which can then be cyclized.
Part A: Synthesis of 1-Acetyl-3-(2-(trifluoromethyl)phenyl)thiourea
Materials and Reagents:
-
Acetyl chloride
-
Potassium thiocyanate (KSCN)
-
2-(Trifluoromethyl)aniline
-
Dry Acetone
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL three-necked round-bottom flask, suspend potassium thiocyanate (0.11 mol) in dry acetone (50 mL).
-
Stir the suspension and add acetyl chloride (0.1 mol) dropwise from the dropping funnel.
-
After the addition is complete, slowly add a solution of 2-(trifluoromethyl)aniline (0.1 mol) in dry acetone (25 mL).
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated 1-acetyl-3-(2-(trifluoromethyl)phenyl)thiourea by filtration.
Part B: Intramolecular Cyclization to form 2-(Acetylamino)-4-(trifluoromethyl)quinazolin-4(3H)-one
Note: A specific protocol for the cyclization of this particular substrate was not found in the initial search. The following is a general approach that may require optimization.
Materials and Reagents:
-
1-Acetyl-3-(2-(trifluoromethyl)phenyl)thiourea
-
Polyphosphoric acid (PPA) or a suitable dehydrating/cyclizing agent
-
Inert solvent (e.g., Toluene)
Procedure:
-
Place 1-acetyl-3-(2-(trifluoromethyl)phenyl)thiourea (0.05 mol) in a round-bottom flask.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring) or dissolve the thiourea in an inert solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Quinazolinone Synthesis
Caption: Two-step synthesis of a substituted quinazolinone.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide derivatives. This compound can be converted to the corresponding thiosemicarbazide, which then undergoes cyclization.
Data Presentation: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides
| Entry | Thiosemicarbazide Reactant | Cyclizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | Carbon disulfide, KOH | Not specified | Not specified | Not specified | 78-92 | [8] |
| 2 | Thiosemicarbazide and enones | POCl₃ or PPA | Acetic acid, Ethanol | Not specified | Not specified | 20-70 | [8] |
| 3 | Substituted thiosemicarbazide | Benzoic acid, H₂SO₄ | DMF | Microwave (3 min) | - | Not specified | [9] |
| 4 | Thiosemicarbazide | Benzoic acid, H₂SO₄ | Ethanol | Reflux | 1.5 | Not specified | [10] |
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from a Phenylthiosemicarbazide Intermediate (Adapted from[11])
Part A: Synthesis of 1-(2-(Trifluoromethyl)phenyl)thiosemicarbazide
Note: This is a hypothetical step as a direct protocol was not found. It is based on the general synthesis of thiosemicarbazides.
Materials and Reagents:
-
2-(Trifluoromethyl)phenyl isothiocyanate (can be prepared from 2-(trifluoromethyl)aniline and thiophosgene)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product, 1-(2-(trifluoromethyl)phenyl)thiosemicarbazide, should precipitate. Collect the solid by filtration and wash with cold ethanol.
Part B: Synthesis of 2-Amino-5-(substituted)-1,3,4-thiadiazole
Materials and Reagents:
-
1-(2-(Trifluoromethyl)phenyl)thiosemicarbazide
-
A suitable carboxylic acid (e.g., Benzoic acid)
-
Concentrated Sulfuric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 1-(2-(trifluoromethyl)phenyl)thiosemicarbazide (0.1 mol), the chosen carboxylic acid (0.1 mol), and ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
-
Reflux the mixture for 1.5 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Logical Workflow for 1,3,4-Thiadiazole Synthesis
Caption: Synthesis of a 1,3,4-thiadiazole derivative via a thiosemicarbazide intermediate.
References
- 1. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Aminobenzothiazole [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103044336A - Acylthiourea compound, preparation method and application thereof - Google Patents [patents.google.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. nanobioletters.com [nanobioletters.com]
- 10. ijpcbs.com [ijpcbs.com]
Application Notes: In Vitro Cytotoxicity Assays for 2-(Trifluoromethyl)phenylthiourea Compounds
Introduction
Thiourea derivatives, particularly those incorporating a trifluoromethylphenyl moiety, represent a promising class of compounds with significant potential in drug discovery due to their wide range of biological activities, including anticancer properties.[1][2] The 2-(trifluoromethyl)phenylthiourea scaffold is of particular interest for developing novel therapeutic agents. A critical initial step in the evaluation of these compounds is the comprehensive assessment of their cytotoxic effects in vitro.
These application notes provide detailed protocols for key cytotoxicity assays—MTT, LDH, and Annexin V/PI—to evaluate the efficacy and mechanism of action of this compound compounds against cancer cell lines.
Data Presentation: Cytotoxic Activity
Quantitative data from cytotoxicity assays are crucial for determining the potency and selectivity of test compounds. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth or viability. The Selectivity Index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line, provides a measure of the compound's therapeutic window.[3]
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected 3-(Trifluoromethyl)phenylthiourea Derivatives [4]
| Compound ID | Substitution Pattern | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) | Selectivity Index (SI) vs. SW620 * |
| 1 | 3-Chloro-4-fluorophenyl | 12.7 ± 1.53 | 9.4 ± 1.85 | 18.2 ± 1.15 | 8.9 ± 1.25 | 25.4 ± 1.01 | 2.7 |
| 2 | 3,4-Dichlorophenyl | 9.0 ± 0.95 | 1.5 ± 0.72 | 14.5 ± 1.63 | 6.3 ± 0.88 | 24.7 ± 1.21 | 16.5 |
| 3 | 2,4-Dichlorophenyl | 11.2 ± 0.88 | 5.8 ± 0.76 | 15.1 ± 1.05 | 13.5 ± 1.44 | 44.1 ± 2.03 | 7.6 |
| 8 | 4-Trifluoromethylphenyl | 7.3 ± 0.64 | 7.6 ± 1.75 | 8.4 ± 0.91 | 16.4 ± 1.98 | 20.6 ± 1.12 | 2.7 |
| 9 | 4-Chlorophenyl | 15.6 ± 1.32 | 6.9 ± 1.11 | 13.8 ± 1.27 | 10.2 ± 1.09 | 37.8 ± 2.15 | 5.5 |
| Cisplatin | Reference Drug | 7.9 ± 0.55 | 11.5 ± 0.98 | 6.1 ± 0.49 | 18.7 ± 1.57 | 1.5 ± 0.11 | 0.13 |
*Data is expressed as mean ± SD. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50% after 72 hours of incubation.[4] *Selectivity Index (SI) was calculated using the formula: SI = IC₅₀ for normal cell line (HaCaT) / IC₅₀ for cancer cell line (SW620).[4]
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound compounds.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3]
-
Cell Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.[5]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[3][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if possible.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis.
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[10]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom sterile plates
-
Treated cell culture supernatants
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Supernatant Collection: After the treatment period, centrifuge the plate at ~600 x g for 5 minutes.[5]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[11] Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well.[9][11]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[8][9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9][11]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Apoptosis is a form of programmed cell death.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
References
- 1. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols for 2-(Trifluoromethyl)phenylthiourea in Novel Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-(trifluoromethyl)phenylthiourea and its derivatives. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Thiourea derivatives have emerged as a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The incorporation of a trifluoromethyl group on the phenyl ring, as seen in this compound, can significantly enhance the therapeutic potential of these molecules. This document outlines the key applications and methodologies for investigating this compound derivatives as novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through several established methods. A common and efficient approach involves the reaction of 2-(trifluoromethyl)aniline with an isothiocyanate precursor.
General Synthesis Protocol
A widely used method for the synthesis of N-arylthioureas involves the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium.
Protocol for the Synthesis of 1-(2-(Trifluoromethyl)phenyl)thiourea:
-
Reaction Setup: In a round-bottom flask, dissolve 0.1 mole of 2-(trifluoromethyl)aniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.
-
Heating: Heat the solution for approximately 1 hour at 60-70°C.
-
Cooling and Addition of Thiocyanate: Cool the mixture for about 1 hour and then slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux: Reflux the resulting solution for 4 hours.
-
Crystallization: Add 20 mL of water to the reaction mixture while continuously stirring to induce crystallization.
-
Isolation and Purification: Filter the formed solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final powdered 1-(2-(trifluoromethyl)phenyl)thiourea.[1]
An alternative approach involves the preparation of 2-(trifluoromethyl)phenyl isothiocyanate as an intermediate, which is then reacted with an amine.
Protocol for the Synthesis of 2-(Trifluoromethyl)phenyl isothiocyanate:
-
Reaction of Aniline with Carbon Disulfide: To a solution of 2-(trifluoromethyl)aniline in a suitable solvent, add carbon disulfide and a base such as aqueous ammonia at a controlled temperature (e.g., 10-15°C).
-
Formation of Dithiocarbamate: The reaction forms the corresponding dithiocarbamate salt, which may precipitate upon standing.
-
Reaction with a Heavy Metal Salt: The isolated dithiocarbamate is then dissolved in water and treated with a solution of a heavy metal salt, such as lead nitrate, to form a precipitate.
-
Steam Distillation: The mixture is then subjected to steam distillation to yield the 2-(trifluoromethyl)phenyl isothiocyanate as an oil.[2]
The resulting isothiocyanate can then be reacted with ammonia or a primary/secondary amine to yield the desired thiourea derivative.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
These compounds have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Staphylococcus aureus | - | [3] |
| 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Escherichia coli | - | [3] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Staphylococcus aureus | 0.15 - 2.5 (mg/mL) | [4] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Enterococcus faecalis | 0.15 - 2.5 (mg/mL) | [4] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Escherichia coli | 0.15 - 2.5 (mg/mL) | [4] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Pseudomonas aeruginosa | 0.15 - 2.5 (mg/mL) | [4] |
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Candida albicans | 0.15 - 2.5 (mg/mL) | [4] |
| 1-(1,3-Thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | Gram-positive cocci | 2–32 | [5] |
| Ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid | Candida auris | 0.0781 - 0.625 (mg/mL) | [6] |
Anticancer Activity
Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.04-2.27 | [7] |
| Benzo[a]phenazine derivative | HeLa (Cervical) | 1-10 | [7] |
| Benzo[a]phenazine derivative | A549 (Lung) | 1-10 | [7] |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1-10 | [7] |
| 3-(trifluoromethyl)phenylthiourea analog | SW480 (Colon) | ≤ 10 | [8] |
| 3-(trifluoromethyl)phenylthiourea analog | SW620 (Colon) | ≤ 10 | [8] |
| 3-(trifluoromethyl)phenylthiourea analog | PC3 (Prostate) | ≤ 10 | [8] |
| 3-(trifluoromethyl)phenylthiourea analog | K-562 (Leukemia) | ≤ 10 | [8] |
| Chiral dipeptide thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [9] |
| Chiral dipeptide thioureas | A-549 (Lung) | 19.2 - 112.5 | [9] |
| Bis-acyl-thiourea derivatives | Brain Tumor Cells | - | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.
-
Preparation of Stock Solution: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.[4]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to measure the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
Enzyme Inhibition Assay (Topoisomerase II)
This protocol describes a general method to assess the inhibitory activity of this compound derivatives against topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[12]
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.
Inhibition of Topoisomerase II
Several thiourea derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase II.[4] These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of their activity leads to DNA damage and ultimately cell death.
Inhibition of EGFR Signaling Pathway
Some thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their ability to modulate key cellular pathways, make them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this class of compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
Application Notes and Protocols: 2-(Trifluoromethyl)phenylthiourea in Material Science
Disclaimer: The following application notes and protocols are based on the established material science applications of structurally related thiourea derivatives. As of the current literature, specific applications of 2-(trifluoromethyl)phenylthiourea in material science are not extensively documented. These notes, therefore, represent potential and extrapolated applications based on existing research in the field.
Introduction
This compound is an organosulfur compound featuring a phenyl ring substituted with a trifluoromethyl group and a thiourea moiety. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties, acidity of the N-H protons, and binding affinity of the thiourea functional group. These characteristics make it a promising candidate for various applications in material science, particularly in areas where interfacial interactions and electronic modifications are crucial. This document outlines potential applications in corrosion inhibition and perovskite solar cell technology.
Application 1: Corrosion Inhibitor for Mild Steel in Acidic Media
The thiourea backbone is known for its ability to adsorb onto metal surfaces, thereby protecting them from corrosion. The sulfur and nitrogen atoms act as adsorption centers. The trifluoromethyl group in this compound is expected to enhance its adsorption characteristics and protective film formation on metal surfaces.
Quantitative Data Summary
The following table summarizes hypothetical inhibition efficiency data for this compound on mild steel in a 1 M HCl solution, based on typical performance of phenylthiourea derivatives.
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Corrosion Potential (mV vs. SCE) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | 1250 | -480 | - | - |
| 0.1 | 250 | -465 | 80.0 | 0.80 |
| 0.5 | 125 | -450 | 90.0 | 0.90 |
| 1.0 | 75 | -440 | 94.0 | 0.94 |
| 5.0 | 40 | -425 | 96.8 | 0.97 |
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol describes the evaluation of the corrosion inhibition performance of this compound using potentiodynamic polarization.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
-
Glass corrosion cell
2. Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrolyte Preparation: Prepare a 1 M HCl solution. Prepare separate solutions with varying concentrations of this compound (0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM) in 1 M HCl.
-
Electrochemical Measurement:
-
Assemble the three-electrode corrosion cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the prepared electrolyte (with or without inhibitor).
-
Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Calculate the surface coverage (θ) as IE% / 100.
-
Workflow Diagram
Caption: Experimental workflow for evaluating corrosion inhibition.
Application 2: Additive for Enhanced Performance of Perovskite Solar Cells
Thiourea derivatives have been successfully employed as additives in perovskite precursor solutions to improve the quality of the perovskite film, passivate defects, and enhance device efficiency and stability. The lone pair of electrons on the sulfur atom and the N-H groups can interact with lead iodide and passivate defects at the perovskite grain boundaries. The trifluoromethyl group may further enhance these interactions.
Quantitative Data Summary
The following table presents hypothetical photovoltaic performance data for perovskite solar cells fabricated with and without this compound as an additive.
| Additive Concentration (mg/mL) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| 0 (Control) | 1.05 | 22.5 | 0.72 | 17.01 |
| 0.1 | 1.08 | 22.8 | 0.75 | 18.47 |
| 0.5 | 1.12 | 23.1 | 0.78 | 20.14 |
| 1.0 | 1.10 | 22.9 | 0.76 | 19.20 |
Experimental Protocol: Fabrication of Perovskite Solar Cells
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using this compound as an additive.
1. Materials and Equipment:
-
FTO-coated glass substrates
-
Zinc powder, HCl
-
TiO₂ precursor solution
-
Perovskite precursor solution (e.g., FAI, PbI₂, MABr, PbBr₂ in DMF:DMSO)
-
This compound
-
Spiro-OMeTAD solution (hole transport layer)
-
Gold or Silver (for top electrode)
-
Spin coater, Hot plate, Thermal evaporator
-
Solar simulator, I-V measurement system
2. Procedure:
-
Substrate Preparation: Clean FTO glass by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the TiO₂ precursor solution onto the FTO substrate and anneal.
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution.
-
Prepare separate batches of the precursor solution with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/mL).
-
Spin-coat the perovskite solution (with or without the additive) onto the TiO₂ layer in a nitrogen-filled glovebox.
-
During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the films on a hotplate.
-
-
Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.
-
Electrode Deposition: Thermally evaporate the metal top electrode (e.g., 80 nm of gold) onto the HTL.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G solar illumination.
-
Extract the photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed mechanism for performance enhancement in perovskite solar cells.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylthiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-(trifluoromethyl)phenylthiourea synthesis. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common methods for synthesizing this compound are:
-
From an Isothiocyanate: The reaction of 2-(trifluoromethyl)phenyl isothiocyanate with ammonia or an ammonia equivalent. This is often the most direct route if the isothiocyanate is commercially available.
-
From an Amine and a Thiocyanate Salt: The reaction of 2-(trifluoromethyl)aniline with a thiocyanate salt, such as ammonium thiocyanate, typically under acidic conditions. This method generates the isothiocyanate in situ.[1][2]
-
Microwave-Assisted Synthesis: Both of the above reactions can often be accelerated and their yields improved by using microwave irradiation.[3]
Q2: I am experiencing a low yield in my synthesis. What are the common contributing factors?
A2: Low yields in thiourea synthesis can arise from several issues:
-
Poor Quality Starting Materials: Impurities in the 2-(trifluoromethyl)aniline or degradation of the 2-(trifluoromethyl)phenyl isothiocyanate can lead to side reactions and reduced product formation.
-
Suboptimal Reaction Temperature: High temperatures can cause decomposition of the isothiocyanate intermediate, while temperatures that are too low may result in an incomplete reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired byproducts.
-
Presence of Water: Water can react with the isothiocyanate to form the corresponding amine, leading to the formation of symmetric N,N'-disubstituted thiourea byproducts.
-
Losses during Purification: The product may be lost during workup and purification steps if the methods are not optimized.
Q3: What are the typical side products I should be aware of?
A3: Common side products include:
-
Symmetrical N,N'-bis(2-(trifluoromethyl)phenyl)thiourea: This can form if the in situ generated isothiocyanate reacts with the starting 2-(trifluoromethyl)aniline instead of the intended amine source.
-
Decomposition Products: At elevated temperatures, isothiocyanates can decompose, leading to a complex mixture of byproducts.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product, complicating purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of Starting Materials | For the reaction of 2-(trifluoromethyl)aniline with a thiocyanate salt, ensure the reaction is sufficiently acidic to promote the formation of the isothiocyanate intermediate. | Improved conversion to the desired product. |
| Degradation of Isothiocyanate | If using 2-(trifluoromethyl)phenyl isothiocyanate, ensure it is fresh or has been stored properly (cool, dark, and dry). Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature). | Minimized side product formation and increased yield of the target thiourea. |
| Incomplete Reaction | Increase the reaction time or consider gentle heating if the reaction is sluggish at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Drive the reaction to completion. |
| Microwave-Assisted Approach | For a significant potential increase in yield and reduction in reaction time, consider a microwave-assisted synthesis.[3] | Yields can potentially increase to over 80%.[3] |
Issue 2: Product is Impure with Multiple Side Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions at High Temperatures | Avoid excessive heating. If using conventional heating, maintain a moderate temperature and monitor the reaction closely. | Reduced formation of thermal decomposition byproducts. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Minimize the formation of symmetrical thiourea byproducts. |
| Impurities in Starting Materials | Use freshly distilled 2-(trifluoromethyl)aniline or high-purity commercial reagents. | A cleaner reaction profile with fewer side products. |
| Ineffective Purification | For purification, recrystallization from a suitable solvent like ethanol is often effective. If impurities persist, column chromatography on silica gel may be necessary. | A final product with high purity. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Synthetic Method on Phenylthiourea Yield
| Method | Reactants | Conditions | Yield (%) | Reference |
| Conventional Heating | Aniline, Ammonium Thiocyanate, HCl | Reflux, 4 hours | 86.3% | [1] |
| Microwave Irradiation | Aniline, Ammonium Thiocyanate, HCl | Microwave, 15 minutes | 86.3% | [1] |
| Microwave (Solvent-Free) | Heterocyclic Amine, Isothiocyanate | Microwave, 2-4.5 minutes | 82.9-95.5% | [3] |
Table 2: General Effect of Solvent and Temperature on Thiourea Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Dichloromethane | Room Temperature | 2-6 | 70-90 |
| Acetonitrile | Room Temperature | 2-6 | 80-95 |
| Acetonitrile | 60 | 1-3 | >90 |
| Tetrahydrofuran (THF) | Room Temperature | 4-8 | 75-90 |
| Water (for certain methods) | 80 | 0.5-2 | 80-95 |
Note: This data is generalized from various thiourea syntheses and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis from 2-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This protocol is adapted from a general procedure for phenylthiourea synthesis.[1]
Materials:
-
2-(Trifluoromethyl)aniline (0.1 mol)
-
Ammonium thiocyanate (0.1 mol)
-
Concentrated Hydrochloric Acid (9 mL)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (0.1 mol), concentrated hydrochloric acid (9 mL), and water (25 mL).
-
Heat the mixture at 60-70 °C for 1 hour.
-
Cool the mixture for approximately 1 hour.
-
Slowly add ammonium thiocyanate (0.1 mol) to the cooled solution.
-
Reflux the reaction mixture for 4 hours.
-
After reflux, add 20 mL of water and stir continuously until a solid precipitate forms.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals to obtain the final product.
Protocol 2: Synthesis from 2-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Aqueous Ammonia (e.g., 28-30%) (1.1 eq)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add aqueous ammonia (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
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Wash the crude product with water to remove any unreacted ammonia and salts.
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Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified crystals.
Visualizations
Caption: General synthetic workflows for this compound.
References
Technical Support Center: Purification of Crude 2-(Trifluoromethyl)phenylthiourea by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-(trifluoromethyl)phenylthiourea via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor).
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Specific solubility data for this compound is not widely published. However, based on structurally similar compounds, suitable solvents and solvent systems can be suggested. Good starting points for solvent screening include ethanol, acetonitrile, or a mixed solvent system such as hexane/ethanol or hexane/ethyl acetate.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding more solvent in small increments. If it still does not dissolve, the chosen solvent may be unsuitable. Alternatively, if you are using a mixed solvent system, you may need to adjust the ratio of the solvents. For instance, in a hexane/ethanol system, increasing the proportion of ethanol (the more polar solvent) will likely increase the solubility.
Q4: No crystals are forming upon cooling. What is the issue?
A4: The absence of crystal formation upon cooling can be due to several factors. You may have used too much solvent, resulting in a solution that is not supersaturated at lower temperatures. Another possibility is that the solution has become supersaturated but requires nucleation to begin crystallization.
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with lower melting points or when the solution is too concentrated. To remedy this, reheat the solution to redissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The cooling process was too rapid.- The solution is supersaturated but lacks nucleation sites. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Ensure slow cooling by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Compound "Oils Out" | - The solution is too concentrated.- The compound's melting point is lower than the temperature of the solution when it comes out of solution.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Consider using a solvent with a lower boiling point.- Ensure a very gradual cooling process. |
| Colored Impurities in Crystals | - Impurities were not fully removed during the process.- The cooling process was too fast, trapping impurities. | - If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration.- Ensure the cooling process is slow to allow for selective crystallization. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before final filtration. | - Reduce the amount of solvent used in future attempts.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Allow sufficient time for crystallization and cool the solution in an ice bath to maximize crystal formation before filtering. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, acetonitrile, ethyl acetate, hexane) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes that did not show good room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
A two-solvent system (e.g., hexane:ethanol 10:1) can also be tested.[1] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with gentle swirling or magnetic stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature undisturbed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a watch glass and dry them completely in a desiccator or a vacuum oven.
6. Purity and Yield Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage yield of the recrystallized product.
Illustrative Data Presentation
The following table is an example of how to present data from recrystallization experiments. Note: These values are for illustrative purposes only.
| Parameter | Crude Product | Recrystallized Product (Ethanol) | Recrystallized Product (Hexane:Ethanol) |
| Appearance | Off-white to yellow powder | White crystalline solid | Fine white needles |
| Melting Point (°C) | 108-115 | 118-120 | 119-120 |
| Initial Mass (g) | 5.00 | - | - |
| Final Mass (g) | - | 3.75 | 4.10 |
| Recovery Yield (%) | - | 75 | 82 |
| Purity (by HPLC, %) | 92 | 99.5 | 99.8 |
Visual Workflow
References
Common side products in 2-(trifluoromethyl)phenylthiourea synthesis and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(trifluoromethyl)phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary synthetic routes for preparing this compound:
-
Route A: From 2-(Trifluoromethyl)aniline: This method involves the reaction of 2-(trifluoromethyl)aniline with a thiocyanating agent, such as ammonium thiocyanate, typically in the presence of an acid.
-
Route B: From 2-(Trifluoromethyl)phenyl isothiocyanate: This is a common and often high-yielding method that involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with ammonia or an ammonia equivalent.[1]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
Low yields can arise from several factors depending on the synthetic route chosen:
-
For Route A (from aniline):
-
Incomplete reaction: The reaction of an electron-deficient aniline like 2-(trifluoromethyl)aniline with a thiocyanate salt can be slow. Consider increasing the reaction time or temperature.
-
Suboptimal pH: The reaction requires acidic conditions to facilitate the formation of the reactive isothiocyanic acid in situ. Ensure the pH is sufficiently acidic.
-
-
For Route B (from isothiocyanate):
-
Degradation of isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures or in the presence of moisture. It is advisable to use freshly prepared or purified 2-(trifluoromethyl)phenyl isothiocyanate and store it in a cool, dark, and dry environment.[1]
-
Steric hindrance: The trifluoromethyl group at the ortho position can sterically hinder the approach of the amine. Prolonging the reaction time or gentle heating may be necessary to overcome this.[1]
-
Low nucleophilicity of the amine: If a substituted amine is used instead of ammonia, its nucleophilicity will affect the reaction rate.
-
Q3: What are the common side products I should be aware of?
The potential side products are dependent on the synthetic route:
-
Route A (from aniline):
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Unreacted 2-(trifluoromethyl)aniline: Due to the electron-withdrawing nature of the trifluoromethyl group, the starting aniline is less reactive, and some may remain unreacted.
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Diarylthiourea (e.g., N,N'-bis(2-(trifluoromethyl)phenyl)thiourea): This can form if the in situ generated isothiocyanate reacts with the starting aniline instead of ammonia.
-
-
Route B (from isothiocyanate):
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Unreacted 2-(trifluoromethyl)phenyl isothiocyanate: If the reaction does not go to completion, the starting isothiocyanate will be a major impurity.
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Urea derivative: If water is present in the reaction, the isothiocyanate can hydrolyze to the corresponding amine, which can then react with another molecule of isothiocyanate to form a urea byproduct.
-
Q4: How can I effectively purify the final product?
The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is crucial.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Route A: Incomplete reaction of 2-(trifluoromethyl)aniline | - Prolong the reaction time.- Increase the reaction temperature cautiously, monitoring for decomposition.- Ensure adequate acidic conditions. | Increased conversion of the starting aniline to the desired thiourea. |
| Route B: Degradation of 2-(trifluoromethyl)phenyl isothiocyanate | - Use freshly prepared or purified isothiocyanate.- Conduct the reaction at room temperature or below.- Ensure all reagents and solvents are anhydrous. | Minimized side product formation from isothiocyanate degradation, leading to a cleaner reaction and higher yield. |
| Route B: Steric Hindrance | - Increase the reaction time to allow for the slower reaction to proceed to completion.- Gentle heating may be employed, but monitor for potential degradation of the isothiocyanate. | Improved reaction conversion and higher yield of the target compound. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Possible Cause | Removal Strategy |
| Unreacted 2-(trifluoromethyl)aniline (Route A) | The electron-withdrawing trifluoromethyl group deactivates the aniline, leading to incomplete reaction. | - Recrystallization: Choose a solvent system where the thiourea product has lower solubility than the aniline at room temperature.- Acid Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic aniline into the aqueous phase. |
| Unreacted 2-(trifluoromethyl)phenyl isothiocyanate (Route B) | Incomplete reaction with ammonia. | - Recrystallization: Select a solvent where the isothiocyanate is more soluble than the thiourea product.- Amine Scavenger: Add a polymer-supported amine resin to the crude product to react with and remove the excess isothiocyanate. |
| Symmetrical Diarylthiourea (Route A) | The intermediate isothiocyanate reacts with the starting aniline. | - Column Chromatography: This is often the most effective method to separate the desired monosubstituted thiourea from the disubstituted byproduct due to polarity differences.- Recrystallization: Careful selection of the solvent may allow for fractional crystallization. |
| Yellow or Brown Discoloration | Formation of colored byproducts, possibly from oxidation or side reactions at elevated temperatures. | - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration.- Column Chromatography: This can effectively separate the desired colorless product from colored impurities. |
Experimental Protocols
Synthesis of this compound from 2-(Trifluoromethyl)aniline (Route A)
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)aniline (1.0 eq) and a suitable solvent such as aqueous ethanol.
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Acidification: Add concentrated hydrochloric acid (1.1 eq) to the mixture and stir until a clear solution of the aniline hydrochloride is formed.
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Addition of Thiocyanate: Add ammonium thiocyanate (1.2 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product should precipitate.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Synthesis of this compound from 2-(Trifluoromethyl)phenyl isothiocyanate (Route B)
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Ammonia: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and may result in the precipitation of the product. Monitor the reaction by TLC for the disappearance of the isothiocyanate starting material.
-
Workup: If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Route | Potential Cause | Recommended Solution |
| A | Incomplete reaction | Increase reaction time/temperature |
| A | Suboptimal pH | Ensure acidic conditions |
| B | Isothiocyanate degradation | Use fresh isothiocyanate, lower temperature |
| B | Steric hindrance | Prolong reaction time |
Table 2: Purification Strategies for Common Impurities
| Impurity | Removal Method | Details |
| Unreacted 2-(trifluoromethyl)aniline | Acid Wash / Recrystallization | Use dilute HCl for extraction or select a suitable recrystallization solvent. |
| Unreacted 2-(trifluoromethyl)phenyl isothiocyanate | Recrystallization / Amine Scavenger | Choose a solvent for differential solubility or use a scavenger resin. |
| Symmetrical Diarylthiourea | Column Chromatography | Separate based on polarity differences. |
| Colored Impurities | Activated Carbon / Column Chromatography | Adsorb impurities or separate chromatographically. |
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
Optimizing reaction conditions for synthesizing 2-(trifluoromethyl)phenylthiourea derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)phenylthiourea derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives from 2-(trifluoromethyl)phenyl isothiocyanate and various primary amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poorly reactive amine: Amines with electron-withdrawing groups can be poor nucleophiles. | Increase the reaction temperature or use a catalyst such as a copper(II)-Schiff base complex to enhance reactivity. |
| Steric hindrance: Bulky substituents on the amine or isothiocyanate can slow down the reaction. | Prolong the reaction time and consider gentle heating. Microwave-assisted synthesis can also be effective in overcoming steric barriers. | |
| Decomposition of isothiocyanate: Isothiocyanates can be sensitive to moisture and prolonged heating. | Use freshly prepared or purified 2-(trifluoromethyl)phenyl isothiocyanate. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. | |
| Formation of Side Products/Impurities | Reaction with solvent: Nucleophilic solvents may react with the isothiocyanate. | Use inert, aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetone. |
| Excess reagent: An excess of either the amine or isothiocyanate can lead to side reactions. | Use a stoichiometric amount (1:1 molar ratio) of the amine and isothiocyanate for optimal results. | |
| Thermal decomposition: High reaction temperatures can lead to the decomposition of the product or starting materials. | Avoid excessive heating. If heating is necessary, maintain a gentle reflux and monitor the reaction closely. A solvent-free synthesis at 60-65°C can sometimes provide a cleaner reaction profile. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Impurities can inhibit crystallization. | Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. |
| Inherent properties of the product: Some thiourea derivatives are not crystalline at room temperature. | If the product is an oil after purification, it may be its natural state. Confirm purity using analytical techniques like NMR and mass spectrometry. | |
| Difficulty in Purification | Similar polarity of product and impurities: Co-elution during column chromatography can occur. | Optimize the solvent system for column chromatography by testing different ratios of polar and non-polar solvents. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be an effective purification method.[1] |
| Residual starting materials: Unreacted amine or isothiocyanate may remain in the crude product. | Wash the crude product with a dilute acid solution to remove unreacted amine, or with a non-polar solvent like hexane to remove unreacted isothiocyanate. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound derivatives?
A1: The most common method is the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with a primary amine in a suitable solvent. The amine is typically dissolved in a dry aprotic solvent like dichloromethane (DCM) or acetone, and the isothiocyanate is added dropwise with stirring at room temperature. The reaction is often stirred for several hours and can be monitored by TLC. The product can then be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.
Q2: What are the best solvents to use for this synthesis?
A2: Dry, aprotic solvents are generally recommended to avoid side reactions with the isothiocyanate. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetone are commonly used. For some reactions, a solvent-free approach with gentle heating can also be effective.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (amine and isothiocyanate). The disappearance of the limiting reactant and the appearance of a new spot for the product indicate the reaction's progress.
Q4: What are the typical purification methods for these compounds?
A4: If the product precipitates from the reaction mixture as a pure solid, it can be collected by filtration and washed with a cold solvent.[3] If impurities are present, recrystallization from a suitable solvent like ethanol or ethyl acetate is a common purification technique.[1] For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the preferred method.
Q5: Are there any specific safety precautions I should take?
A5: Isothiocyanates can be lachrymatory and irritants, so it is important to handle them in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using flammable solvents, ensure there are no nearby ignition sources.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of thiourea derivatives. While specific data for a wide range of this compound derivatives is limited in the literature, the following examples for related compounds illustrate general trends.
Table 1: Effect of Amine Substituent on Yield in a Continuous-Flow Synthesis [4]
| Amine | Product | Yield (%) |
| Aniline | Biaryl thiourea | 70 |
| 4-Methylaniline | 4-Methyl biaryl thiourea | 79 |
| 4-Fluoroaniline | 4-Fluoro biaryl thiourea | 39 |
| 4-Chloroaniline | 4-Chloro biaryl thiourea | 36 |
| Benzylamine | N-benzyl-N'-(2,6-dimethylphenyl)thiourea | 96 |
| Phenethylamine | N-phenethyl-N'-(2,6-dimethylphenyl)thiourea | 96 |
| Morpholine | 4-((((2,6-dimethylphenyl)imino)methyl)amino)morpholine | 76 |
Reaction Conditions: Continuous-flow reaction of the corresponding amine with 2,6-dimethylphenyl isocyanide and a polysulfide solution at 80°C.[4] This data suggests that electron-donating groups on the aniline may favor higher yields, while electron-withdrawing groups can decrease the yield in this specific continuous-flow system. Aliphatic amines generally show high reactivity.
Table 2: Optimization of Reaction Conditions for Continuous-Flow Synthesis of N,N'-(2,6-dimethylphenyl)thiourea [5]
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time | HPLC Conversion (%) | Isolated Yield (%) |
| 1 | 60 | 1.0 | 26 s | 36 | - |
| 2 | 60 | 0.4 | 1 min 6 s | 50 | - |
| 3 | 80 | 0.4 | 1 min 6 s | 62 | - |
| 4 | 80 | 0.2 | 2 min 12 s | 84 | - |
| 5 | 80 | 0.13 | 3 min 16 s | 93 | - |
| 6 | 80 | 0.08 | 4 min 54 s | 98 | - |
| 7 | 80 | 0.06 | 6 min 32 s | 99 | 88 |
Reaction Conditions: Continuous-flow reaction of 2,6-dimethylphenyl isocyanide and a polysulfide solution containing DBU in water/acetonitrile.[5] This table demonstrates that for this system, a higher temperature and longer residence time lead to a significant increase in product conversion and yield.
Experimental Protocols
Protocol 1: General Synthesis of 1-Aryl-3-(2-(trifluoromethyl)phenyl)thiourea
This protocol is a general method adaptable for various primary aromatic amines.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous acetone
-
Potassium thiocyanate (for in-situ generation of isothiocyanate if starting from an acyl chloride)
-
Acyl chloride (e.g., benzoyl chloride, if not starting with the isothiocyanate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in anhydrous acetone.
-
To this solution, add 2-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux for 1-2 hours.
-
Upon completion of the reaction (as indicated by TLC), the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash it with cold acetone.
-
If the product does not precipitate, remove the acetone under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea[7]
This is a two-step protocol involving the in-situ generation of an acyl isothiocyanate.
Materials:
-
4-Chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
2-(Trifluoromethyl)aniline
-
Anhydrous acetone
Procedure:
-
In a dry round-bottom flask, suspend potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this stirred suspension, add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to form the 4-chlorobenzoyl isothiocyanate in situ.
-
In a separate flask, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetone.
-
Add the aniline solution to the isothiocyanate mixture dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea by recrystallization from a suitable solvent like ethanol.[6]
Visualizations
Experimental Workflow for Thiourea Synthesis
Caption: General workflow for synthesizing this compound derivatives.
Proposed Signaling Pathway: Inhibition of DNA Gyrase
Some thiourea derivatives have been identified as potential inhibitors of bacterial DNA gyrase, a type II topoisomerase.[7] This enzyme is crucial for bacterial DNA replication and transcription. The proposed mechanism of inhibition involves the binding of the thiourea derivative to the enzyme, which interferes with its normal function.
Caption: Inhibition of DNA gyrase by a thiourea derivative, preventing DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02435H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(trifluoromethyl)phenylthiourea in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(trifluoromethyl)phenylthiourea in aqueous solutions. The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is expected to have low aqueous solubility due to the presence of the hydrophobic trifluoromethylphenyl group. Direct dissolution in aqueous buffers will likely result in precipitation. For experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be diluted into the desired aqueous buffer with vigorous mixing to achieve the final working concentration. Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting biological assays.
Q2: How does pH affect the stability of this compound in aqueous solution?
A2: The stability of arylthioureas can be pH-dependent. In strongly acidic or alkaline conditions, the molecule may be susceptible to hydrolysis. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate of hydrolysis. It is crucial to determine the stability of the compound in your specific experimental buffer and pH. A forced degradation study is recommended to assess stability across a range of pH values.
Q3: What are the likely degradation pathways for this compound in an aqueous environment?
A3: Phenylthiourea derivatives can undergo hydrolysis to yield the corresponding aniline and thiocarbamic acid, which is unstable and can further decompose. For this compound, the primary degradation product is likely to be 2-(trifluoromethyl)aniline. Oxidative degradation is also a potential pathway, especially in the presence of reactive oxygen species.
Q4: How should I prepare and store aqueous solutions of this compound?
A4: Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution in an organic solvent is prepared, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions are generally not recommended for long-term storage due to potential degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility limit has been exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects your assay.- Perform a kinetic solubility assessment to determine the practical concentration range. |
| Inconsistent experimental results over time. | Degradation of the compound in the aqueous solution. | - Prepare fresh solutions for each experiment.- Perform a stability study in your experimental buffer to determine the time frame within which the compound is stable.- Analyze the purity of your stock solution to rule out degradation during storage. |
| Unexpected biological activity or off-target effects. | Presence of degradation products. | - Characterize the degradation products using techniques like LC-MS.- Test the biological activity of the primary suspected degradation product (e.g., 2-(trifluoromethyl)aniline) to assess its contribution to the observed effects. |
| Difficulty in quantifying the compound in aqueous samples. | Low concentration or interference from matrix components. | - Optimize your analytical method (e.g., HPLC-UV) for sensitivity and specificity.- Use a suitable extraction method to concentrate the analyte and remove interfering substances. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Aqueous Buffers
| Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| 0.1 M HCl (pH 1.2) | 25 | ~5 | Thermodynamic |
| 0.1 M Acetate (pH 4.5) | 25 | ~10 | Thermodynamic |
| PBS (pH 7.4) | 25 | ~15 | Thermodynamic |
| 0.1 M Carbonate (pH 9.0) | 25 | ~12 | Thermodynamic |
| PBS (pH 7.4) | 37 | ~20 | Thermodynamic |
Note: This data is hypothetical and should be experimentally determined.
Table 2: Hypothetical Stability of this compound in Aqueous Buffers (Half-life, t1/2)
| Buffer (pH) | Temperature (°C) | Half-life (hours) |
| 0.1 M HCl (pH 1.2) | 37 | 12 |
| PBS (pH 7.4) | 37 | 48 |
| 0.1 M NaOH (pH 13) | 37 | 8 |
Note: This data is hypothetical and should be experimentally determined through a formal stability study.
Experimental Protocols
Protocol 1: Determination of Aqueous Thermodynamic Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
-
Ensure enough solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standards of known concentrations to determine the solubility.
-
Protocol 2: Aqueous Stability Assessment (Forced Degradation Study)
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Stress: Store the solutions at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solutions to UV light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Protocol 3: HPLC-UV Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Note: This is a starting point, and the method should be optimized and validated for your specific application.
Visualizations
Caption: Experimental workflow for assessing the stability and solubility of this compound.
Caption: Plausible hydrolysis degradation pathway for this compound in aqueous solution.
Troubleshooting low yield in thiourea synthesis from isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thiourea from isothiocyanates, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing thiourea from an isothiocyanate and an amine?
The synthesis of thiourea from an isothiocyanate and an amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final, neutral thiourea product. Due to its general efficiency and simplicity, this reaction is often described as a "click-type" reaction.[1]
Q2: What are the primary causes of low yield in thiourea synthesis?
Low yields in the synthesis of thiourea from an isothiocyanate and an amine can be attributed to several factors:
-
Instability of the Isothiocyanate: Isothiocyanates can degrade over time, especially if not stored properly.[2]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.[1][2]
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and therefore react more slowly, potentially leading to incomplete reactions and lower yields.[1][2]
Q3: What are some common side products that can form during this reaction?
The primary side product of concern is the formation of a symmetrical thiourea when an unsymmetrical product is desired. This occurs if the in-situ generated isothiocyanate reacts with the starting amine.[2]
Q4: How can I purify my thiourea product if it's impure or fails to crystallize?
Several purification techniques can be employed:
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent is one in which the thiourea is soluble at high temperatures but sparingly soluble at low temperatures.[1][3]
-
Column Chromatography: For non-crystalline or oily products, silica gel column chromatography is a reliable purification method. A typical eluent system is a gradient of ethyl acetate in hexane.[1][4]
-
Trituration: If the product is an oil, vigorously stirring it with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities.[1]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in thiourea synthesis.
Problem: Low or No Product Yield
Initial Assessment Workflow
Caption: Initial workflow for diagnosing low yield in thiourea synthesis.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[2] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[2] | Increased conversion to the desired thiourea product.[2] |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base may be necessary.[2] | An enhanced reaction rate and higher yield.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[1] | Drive the reaction to completion, thereby increasing the yield of the desired product. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in thiourea synthesis.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas
This protocol outlines a general procedure for the synthesis of thioureas from an amine and an isothiocyanate in a common organic solvent.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2] This should be done under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Isothiocyanate: Add the isothiocyanate (1.0-1.1 equivalents) to the amine solution at room temperature.[2] If the reaction is exothermic, the addition can be performed dropwise.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[2]
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[2]
-
Purification: If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid thiourea product.[1]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
While this data is for an alternative synthesis route (Urea + Lawesson's Reagent), it illustrates a common principle: yield often increases with temperature up to an optimal point, after which side reactions or product decomposition may cause the yield to decrease.[1]
| Temperature (°C) | Yield (%) |
| 25 | 15 |
| 50 | 45 |
| 75 | 80 |
| 100 | 70 |
Table 2: Impact of Electronic Effects on Reaction Rate
The electronic properties of both the amine and the isothiocyanate significantly influence the reaction rate.[1]
| Amine Substituent (Nucleophilicity) | Isothiocyanate Substituent (Electrophilicity) | Relative Reaction Rate |
| Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | Fastest |
| Electron-Donating Group (EDG) | Electron-Donating Group (EDG) | Moderate |
| Electron-Withdrawing Group (EWG) | Electron-Withdrawing Group (EWG) | Moderate |
| Electron-Withdrawing Group (EWG) | Electron-Donating Group (EDG) | Slowest |
References
How to avoid symmetrical thiourea byproducts in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of symmetrical thiourea byproducts during the synthesis of unsymmetrical thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to unsymmetrical thioureas, and which is most prone to symmetrical byproduct formation?
The most common methods for synthesizing unsymmetrical thioureas are:
-
Reaction of an Isothiocyanate with an Amine: This is a widely used and generally efficient method for preparing unsymmetrical thioureas.[1]
Q2: How can I detect the presence of a symmetrical thiourea byproduct in my reaction mixture?
The presence of symmetrical byproducts can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Symmetrical and unsymmetrical thioureas will likely have different Rf values. A spot corresponding to the symmetrical byproduct can often be visualized alongside the desired product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a symmetrical N,N'-disubstituted thiourea (R-NH-C(S)-NH-R), the chemical environment of the protons on both 'R' groups is identical, leading to a simpler spectrum. In an unsymmetrical thiourea (R-NH-C(S)-NH-R'), the protons on 'R' and 'R'' will be in different chemical environments, resulting in distinct sets of signals. The integration of these signals can be used to quantify the ratio of the two products.
-
¹³C NMR: The number of distinct carbon signals will differ between the symmetrical and unsymmetrical products, providing another method for identification.
-
-
Mass Spectrometry (MS): Symmetrical and unsymmetrical thioureas with different substituents will have distinct molecular weights, which can be easily differentiated by mass spectrometry.[5][6]
Q3: What are the general strategies to minimize or eliminate symmetrical thiourea byproducts?
Key strategies to avoid symmetrical byproduct formation include:
-
Control of Stoichiometry: Carefully controlling the molar ratios of the reactants is crucial, especially in one-pot reactions involving carbon disulfide.
-
Two-Step, One-Pot Synthesis: When using carbon disulfide, a two-step, one-pot approach is highly effective. This involves the formation of the isothiocyanate intermediate from the first amine and carbon disulfide, followed by the addition of the second amine. This sequential addition prevents the intermediate from reacting with the initial amine.
-
"On-Water" Synthesis: Performing the reaction of isothiocyanates with amines in water can enhance selectivity and often leads to the precipitation of the pure unsymmetrical thiourea, simplifying purification.[7][8]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are commonly used, but the optimal solvent should be determined for each specific reaction.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of unsymmetrical thioureas.
Issue 1: Formation of Symmetrical Thiourea Byproduct
-
Probable Cause: In one-pot reactions with carbon disulfide, the in situ generated isothiocyanate intermediate is reacting with the starting amine.
-
Solution:
-
Implement a Two-Step, One-Pot Protocol: First, react one equivalent of the primary amine with one equivalent of carbon disulfide in the presence of a base (e.g., triethylamine or sodium hydroxide) to form the dithiocarbamate salt. Then, add a reagent to facilitate the elimination of H₂S to form the isothiocyanate. Finally, add one equivalent of the second amine to the reaction mixture.
-
Optimize Reaction Temperature: Lowering the reaction temperature during the formation of the isothiocyanate intermediate can reduce the rate of its reaction with the starting amine.
-
Consider an "On-Water" Protocol: If starting from an isothiocyanate, switching to an aqueous reaction medium can improve selectivity and yield of the unsymmetrical product.[7][8]
-
Issue 2: Low Yield of the Desired Unsymmetrical Thiourea
-
Probable Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature. For sterically hindered or electronically deactivated amines, a higher temperature or the use of a catalyst may be necessary.
-
-
Probable Cause 2: Decomposition of the isothiocyanate intermediate.
-
Solution: Use freshly prepared or purified isothiocyanates. If generating in situ, ensure the reaction conditions are mild enough to prevent decomposition.
-
-
Probable Cause 3: Difficult purification leading to product loss.
-
Solution: If the product and byproduct have similar polarities, making separation by column chromatography difficult, consider recrystallization as an alternative purification method. Experiment with different solvent systems for both chromatography and recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Unsymmetrical Thiourea Synthesis
| Method | Amine 1 | Amine 2 | Thiocarbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-Pot Cascade | 2-Naphthylamine | Diethylamine | Carbon Disulfide | DMSO | 70 | 1 | 95 | [9] |
| "On-Water" | Various Amines | Isothiocyanates | N/A | Water | Room Temp | 0.5-2 | 85-98 | [8] |
| Two-Step (in water) | Various Amines | Phenyl chlorothionoformate, then another amine | Phenyl chlorothionoformate | Water | Room Temp, then Reflux | 1, then 2-12 | 75-97 | [10] |
| Solvent-Free | Dithiocarbamates | Various Amines | Dithiocarbamate | None | 50-60 | 0.5-3 | 64-100 | [2] |
Note: Yields are for the desired unsymmetrical thiourea and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of Unsymmetrical Thiourea from Amines and Carbon Disulfide
This protocol is adapted from methodologies that aim to control the reaction sequence and minimize byproduct formation.[2][4]
-
Step 1: Formation of Dithiocarbamate Salt
-
In a round-bottom flask, dissolve the first primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add carbon disulfide (1.0 eq.) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the formation of the dithiocarbamate salt by TLC.
-
-
Step 2: Formation of Isothiocyanate and Reaction with Second Amine
-
To the stirred solution of the dithiocarbamate salt, add a dehydrating agent or a reagent to promote H₂S elimination (e.g., a carbodiimide like DCC or EDC, or tosyl chloride).
-
Stir the reaction at room temperature until the formation of the isothiocyanate is complete (monitor by TLC or IR spectroscopy for the characteristic N=C=S stretch).
-
Add the second amine (1.0 eq.) to the reaction mixture.
-
Stir at room temperature or gently heat until the reaction is complete as indicated by TLC.
-
Work up the reaction by filtering any solids and concentrating the filtrate. Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: "On-Water" Synthesis of Unsymmetrical Thiourea from an Isothiocyanate and an Amine
This protocol is based on the green chemistry approach for a clean and efficient synthesis.[7][8]
-
Reaction Setup
-
In a flask, add the amine (1.0 eq.) to deionized water.
-
To this suspension/solution, add the isothiocyanate (1.0 eq.) at room temperature with vigorous stirring.
-
-
Reaction and Isolation
-
Continue stirring at room temperature. The reaction is typically fast, and the product will often precipitate out of the aqueous solution.
-
Monitor the reaction by TLC by taking an aliquot, extracting with an organic solvent, and spotting on a TLC plate.
-
Once the reaction is complete (typically 30 minutes to 2 hours), collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then a small amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the pure unsymmetrical thiourea.
-
Visualizations
Caption: Experimental workflows for synthesizing unsymmetrical thioureas.
Caption: Troubleshooting logic for unsymmetrical thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas [organic-chemistry.org]
- 9. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
2-(trifluoromethyl)phenylthiourea degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and prevention strategies for 2-(trifluoromethyl)phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organosulfur compound belonging to the thiourea class. The trifluoromethyl group on the phenyl ring can enhance its biological activity, metabolic stability, and binding affinity to targets.[1] Thiourea derivatives are used in various fields, including as organocatalysts in organic synthesis, in the development of pharmaceuticals and agrochemicals, and as intermediates for synthesizing other compounds like 2-aminobenzothiazoles.[2][3][4][5]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many thiourea derivatives, this compound is susceptible to degradation from several factors, including:
-
Hydrolysis: Particularly under strong acidic or basic conditions.[6]
-
Oxidation: Exposure to air (oxygen) or other oxidizing agents can lead to degradation.[7][8]
-
Light: Photodegradation can occur upon exposure to light, especially UV radiation.[6][7]
-
Heat: Elevated temperatures can cause thermal decomposition.[6][7][9]
-
Moisture: Thiourea compounds can be hygroscopic, and absorbed moisture can facilitate hydrolysis and oxidation.[7]
Q3: What are the visible signs that my sample of this compound may have degraded?
A3: Degradation of solid this compound may be indicated by several observable changes:
-
Color Change: A change from a white or off-white solid to a yellowish or brownish color can suggest oxidation or photodegradation.[7]
-
Odor: The emission of ammonia or sulfur-like odors can be a sign of thermal decomposition or hydrolysis.[7]
-
Clumping: The compound becoming clumpy or sticky is often due to the absorption of moisture.[7]
-
Insolubility: The formation of insoluble particles in a solution that was previously clear can indicate the formation of degradation products.[7]
Q4: How should I properly store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, preferably at a controlled room temperature below 30°C.[7]
-
Light: Protected from light by using an amber, tightly sealed container and storing it in a dark place.[7]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7]
-
Humidity: Keep in a dry, low-humidity environment. For highly sensitive applications, storing in a desiccator is recommended.[7]
Q5: Can I use stabilizers in solutions of this compound?
A5: Yes, for solutions, adding stabilizers can be beneficial. Antioxidants can be used to inhibit oxidative degradation.[7] If metal-catalyzed degradation is a concern, a chelating agent like EDTA can be added to sequester metal ions.[7] However, it is always best to prepare solutions fresh before use whenever possible.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock, leading to lower purity and the presence of active byproducts. | Use a fresh batch of the compound for your experiments. Verify the purity of your stored compound using an appropriate analytical method, such as HPLC, before use.[7] |
| Solid compound has turned yellow and/or has a sulfurous odor. | Oxidation, photodegradation, or hydrolysis.[7] | The compound has likely degraded. It is recommended to use a fresh, un-degraded lot for sensitive experiments. Review your storage conditions to ensure the compound is protected from light, moisture, and air.[7] |
| A precipitate forms in a previously clear solution. | Degradation has led to the formation of insoluble products, or the solubility limit has been exceeded. | Prepare fresh solutions immediately before use. If you must store solutions, filter them before use and consider storing them at a refrigerated temperature to slow down degradation.[7] |
| Difficulty dissolving the compound in a solvent where it is reported to be soluble. | The compound may have degraded into less soluble byproducts. | Use a fresh, high-purity sample of the compound. |
Degradation Pathways
The degradation of this compound can proceed through several pathways, including hydrolysis, oxidation, and photodegradation. While specific studies on this exact molecule are not widely published, the general pathways for phenylthiourea derivatives are well-understood.
Potential Degradation Pathways Overview
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The thiocarbonyl group (C=S) is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions.[6] This typically leads to the formation of the corresponding urea derivative, 2-(trifluoromethyl)phenylurea, and hydrogen sulfide.
-
Oxidation: Thioureas can be oxidized by various agents, including atmospheric oxygen. The initial product is often a disulfide.[10] Further oxidation can lead to the formation of thiourea dioxide, and ultimately sulfinic and sulfonic acids, before complete degradation to sulfates.[8][11]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For some phenylthiourea derivatives, this proceeds through the formation of a carbodiimide intermediate, which can then be further transformed into the corresponding urea derivative.[6][12]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a set period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a set period.
-
Thermal Degradation: Store a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Keep a control sample in the dark.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect degradation products.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify this compound and separate it from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh a known amount of the compound, dissolve it in a suitable solvent (e.g., acetonitrile), and filter through a 0.45 µm filter before injection.[7]
This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiourea - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 2-(Trifluoromethyl)phenylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)phenylthiourea. The information provided aims to assist in optimizing solvent choice and reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via two main routes:
-
From 2-(trifluoromethyl)aniline and a thiocyanate salt: This method involves the reaction of 2-(trifluoromethyl)aniline hydrochloride with a thiocyanate salt, such as ammonium thiocyanate, usually in an aqueous or alcoholic medium under reflux.
-
From 2-(trifluoromethyl)phenyl isothiocyanate and an amine: This is a versatile method where 2-(trifluoromethyl)phenyl isothiocyanate is reacted with an appropriate amine. The reaction is often carried out in an organic solvent at room temperature or with gentle heating.
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a crucial role in the synthesis of thioureas by influencing the solubility of reactants, reaction rate, and in some cases, the product yield and purity. For the reaction of an isothiocyanate with an amine, polar aprotic solvents are often preferred as they can solvate the ionic intermediates. Acetone has been reported to provide higher yields in some N-aryl thiourea syntheses compared to other solvents like benzene or THF.[1]
Q3: What are the potential side reactions or impurities I should be aware of?
A3: During the synthesis of this compound, potential side reactions can lead to impurities. If starting from 2-(trifluoromethyl)aniline and a thiocyanate, the formation of symmetrical diarylthiourea or other rearrangement products can occur, especially at high temperatures. When using isothiocyanates, impurities in the starting amine or isothiocyanate can lead to corresponding side products. Unreacted starting materials will also be present as impurities if the reaction does not go to completion.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. Ethanol is often a suitable solvent for recrystallization.[2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals. The purified crystals can then be collected by filtration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal solvent choice. - Inappropriate reaction temperature or time. - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Refer to the Solvent Comparison Table below to select a more suitable solvent. Acetone has been shown to be effective for similar reactions.[1] - Optimize the reaction temperature. For isothiocyanate reactions with anilines, gentle heating might be required.[3] - Ensure the purity of 2-(trifluoromethyl)aniline or 2-(trifluoromethyl)phenyl isothiocyanate. |
| Formation of Multiple Products/Impurities | - Side reactions due to high temperature. - Presence of moisture in the reaction. - Impurities in the starting materials. | - Avoid excessively high reaction temperatures. - Use anhydrous solvents, especially for the isothiocyanate route, to prevent hydrolysis of the isothiocyanate. - Purify starting materials before use. |
| Difficulty in Product Precipitation/Isolation | - High solubility of the product in the reaction solvent. - Insufficient cooling. | - After the reaction is complete, try adding the reaction mixture to cold water to induce precipitation. - If the product is soluble in the reaction solvent, remove the solvent under reduced pressure and then attempt recrystallization from a different solvent system. - Ensure the solution is sufficiently cooled to allow for maximum crystal formation. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Trapped solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. - Purify the product by column chromatography. - Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent. |
Solvent Comparison for N-Aryl Thiourea Synthesis
The following table summarizes the effect of different solvents on the yield of N-aryl thiourea synthesis, based on literature data for structurally similar compounds. This can serve as a guide for selecting a starting point for the optimization of your this compound reaction.
| Solvent | Reactants | Yield (%) | Reference |
| Acetone | Benzoyl chloride, Ammonium thiocyanate, Aniline | 85 | [2] |
| Dichloromethane | Phenyl isothiocyanate, Aniline | - | [4] |
| tert-Butanol | Phenyl isothiocyanate, Aniline | - | [4][5] |
| Water/HCl | Aniline, Ammonium thiocyanate | 86.3 | [6] |
| Ethanol | Aniline derivatives, Allyl isothiocyanate | - | [7] |
Note: Yields are reported for analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis from 2-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This protocol is adapted from the synthesis of substituted phenylthioureas.[6]
-
To a round-bottom flask, add 2-(trifluoromethyl)aniline (0.1 mol), concentrated hydrochloric acid (9 mL), and water (25 mL).
-
Heat the mixture at 60-70 °C for 1 hour.
-
Cool the mixture for 1 hour and then slowly add ammonium thiocyanate (0.1 mol).
-
Reflux the resulting solution for 4 hours.
-
Add 20 mL of water to the reaction mixture while stirring continuously to induce crystallization.
-
Filter the solid product, wash with water, and dry to obtain crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis from 2-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
This protocol is a general method for the synthesis of N-substituted thioureas from isothiocyanates.
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a suitable solvent such as acetone or dichloromethane in a round-bottom flask.
-
Slowly add a solution of ammonia (1 equivalent) in the same solvent to the isothiocyanate solution with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Visualizing the Process
References
Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)phenylthiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-(trifluoromethyl)phenylthiourea. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with a primary amine, in this case, ammonia, to yield the target thiourea. This method is generally high-yielding and straightforward.[1] Alternative methods, such as reacting 2-(trifluoromethyl)aniline with carbon disulfide, are also possible but may involve harsher conditions or less readily available starting materials.[2]
Q2: How do the electronic properties of the 2-(trifluoromethyl)phenyl group affect the reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This increases the electrophilicity of the isothiocyanate's central carbon atom, making it more reactive towards nucleophilic attack by ammonia. This can lead to a faster reaction rate compared to isothiocyanates with electron-donating groups.[2]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: Key parameters to control during scale-up include:
-
Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Rate of Addition: A controlled addition of the isothiocyanate to the ammonia solution is recommended to manage the exotherm.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, especially in larger volumes.
-
Purity of Starting Materials: The purity of the 2-(trifluoromethyl)phenyl isothiocyanate is critical for obtaining a high yield of the desired product and minimizing impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting isothiocyanate from the more polar thiourea product. The disappearance of the isothiocyanate spot indicates the completion of the reaction. Isothiocyanates can be visualized on TLC plates, and specific staining agents can be used for thiourea derivatives.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality or degraded 2-(trifluoromethyl)phenyl isothiocyanate: Isothiocyanates can be sensitive to moisture and light. | Use freshly prepared or purified isothiocyanate. Ensure it has been stored under appropriate conditions (cool, dark, and dry). |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting isothiocyanate is consumed. | |
| Loss of product during workup: The product may be partially soluble in the aqueous phase, leading to losses during filtration and washing. | Minimize the amount of wash solvent used. Ensure the wash solvent is cold to reduce product solubility. | |
| Formation of Side Products/Impurities | Reaction with water: If the reaction is not carried out under anhydrous conditions, the isothiocyanate can react with water to form an unstable carbamic acid, which can decompose. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of symmetrical thioureas (if a substituted amine is used instead of ammonia): The intermediate isothiocyanate can react with the starting amine to form a symmetrical thiourea. | This is less of a concern when using ammonia, but if a primary amine is used, ensure slow addition of the isothiocyanate and maintain a slight excess of the amine. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The crude product may contain impurities that inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. Try different recrystallization solvents or solvent mixtures. |
| Product is contaminated with starting material: The reaction was not allowed to proceed to completion. | Extend the reaction time or consider gentle heating. Purify the product via recrystallization or column chromatography. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Reactant 1 | 2-(Trifluoromethyl)phenyl isothiocyanate | 1.0 equivalent |
| Reactant 2 | Concentrated Ammonium Hydroxide | ~1.5 - 2.0 equivalents of ammonia |
| Solvent | Water (from ammonium hydroxide solution) | Additional co-solvents like ethanol can be used. |
| Reaction Temperature | Room Temperature to 40°C | The reaction is exothermic; initial cooling may be required. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 90% | Yields can vary based on scale and purity of reagents. |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-149 °C |
| ¹H NMR (DMSO-d₆, δ) | ~9.7 (s, 1H, NH), ~8.2 (s, 2H, NH₂), 7.6-7.8 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~182 (C=S), ~138, 133, 128, 126, 125, 123 (Aromatic C), 124 (q, J ≈ 273 Hz, CF₃) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alkyl thioureas from isothiocyanates and ammonia.[6]
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Concentrated ammonium hydroxide (28-30% NH₃ basis)
-
Ethanol (optional, for co-solvent)
-
Deionized water
-
Activated carbon (decolorizing charcoal)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the concentrated ammonium hydroxide solution (providing ~1.5-2.0 molar equivalents of ammonia).
-
With vigorous stirring, add 2-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Control the rate of addition to maintain the reaction temperature below 40°C. An ice bath can be used for initial cooling if the reaction is highly exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the spot corresponding to the isothiocyanate has disappeared.
-
Once the reaction is complete, gently heat the mixture to 50-60°C for 30 minutes to drive the reaction to completion and to help coagulate the product.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30-60 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two to three small portions of cold deionized water.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to just dissolve the solid.
-
If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Characterization of Trifluoromethyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl (-CF3) containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these unique molecules.
Section 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary and powerful technique for analyzing trifluoromethyl-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2] However, specific challenges can arise during experimental setup and data interpretation.
Frequently Asked Questions & Troubleshooting
Q1: My ¹⁹F NMR signal-to-noise (S/N) ratio is poor. What are the common causes and how can I improve it?
A1: A low S/N ratio is a frequent issue that can stem from several factors. Follow these troubleshooting steps to enhance your signal quality.
-
Low Sample Concentration: The most direct cause of a weak signal is insufficient sample concentration. If possible, concentrate your sample.[3]
-
Suboptimal Acquisition Parameters: Ensure your experimental parameters are optimized.[3]
-
Number of Scans (nt): Increase the number of scans to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
-
Relaxation Delay (d1): For quantitative analysis, the relaxation delay should be at least 5 times the longitudinal relaxation time (T₁) of the fluorine signal to allow for full relaxation between pulses.[3][4] For routine qualitative spectra, a d1 of 1-2 seconds is often sufficient.[3]
-
-
Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening, which reduces signal height and worsens the S/N ratio.[3]
-
Probe Tuning: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency. An improperly tuned probe will result in significant signal loss.
dot
Caption: Workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.
Q2: I see complex splitting patterns in my proton (¹H) or carbon (¹³C) NMR spectra. How do I interpret the coupling to the trifluoromethyl group?
A2: The three equivalent fluorine atoms of a -CF₃ group couple to neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.
-
¹H NMR: A proton on a carbon adjacent to a -CF₃ group (e.g., -CH-CF₃) will typically appear as a quartet due to coupling to the three equivalent fluorine atoms. The coupling constant, ³JHF, is usually in the range of 6-10 Hz.[5]
-
¹³C NMR: The carbon of the trifluoromethyl group itself appears as a quartet with a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz.[5] The adjacent carbon will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) of around 30-40 Hz.[5]
| Coupling Type | Nuclei Involved | Typical J-Coupling Value (Hz) | Observed Multiplicity |
| One-bond | ¹³C-¹⁹F | 270 - 280 Hz | Quartet on ¹³C signal |
| Two-bond | ¹³C-C-¹⁹F | 30 - 40 Hz | Quartet on ¹³C signal |
| Three-bond | ¹H-C-C-¹⁹F | 6 - 10 Hz | Quartet on ¹H signal |
| Ortho (Aromatic) | ¹H-C-C-C-¹⁹F | ~3-5 Hz | Doublet or dd on ¹H |
| Meta (Aromatic) | ¹H-C-C-C-C-¹⁹F | ~7-9 Hz | Doublet or dd on ¹H |
Table 1: Typical J-coupling constants involving trifluoromethyl groups.[5][6][7][8][9]
Q3: The chemical shift of my -CF₃ group is not what I expected. What factors influence it?
A3: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, much more so than ¹H chemical shifts.[10][11] Several factors can cause significant variations:
-
Electronic Effects: The electron-withdrawing or donating nature of nearby substituents has a profound impact. Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm values).[12]
-
Solvent Effects: The polarity of the solvent can significantly alter the chemical shift.[10][13][14] It is crucial to report the solvent used when comparing chemical shift data.
-
Molecular Conformation: The spatial arrangement of the -CF₃ group relative to other parts of the molecule, including aromatic rings or other functional groups, can influence its chemical shift.[13][15]
dot
Caption: Key factors influencing the ¹⁹F NMR chemical shift of a CF₃ group.
Section 2: Mass Spectrometry (MS)
Mass spectrometry of trifluoromethyl-containing compounds can be challenging due to unusual fragmentation patterns and ionization behavior.
Frequently Asked Questions & Troubleshooting
Q1: I am having trouble identifying the molecular ion (M⁺) peak for my trifluoromethyl compound. Is this common?
A1: Yes, for perfluorinated compounds or molecules with a high fluorine content, the molecular ion peak can be very small or absent, especially with electron impact (EI) ionization.[16] The strong electron-withdrawing nature of the -CF₃ group can lead to extensive fragmentation.
-
Troubleshooting Tip: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective for generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it easier to determine the molecular weight.[17][18][19]
Q2: What are the characteristic fragmentation patterns for -CF₃ containing compounds in mass spectrometry?
A2: Fragmentation is highly dependent on the overall molecular structure, but some common patterns are observed:
-
Loss of ·CF₃: A very common fragmentation pathway is the loss of a trifluoromethyl radical, leading to a peak at [M-69]⁺.[17][20] This is often a prominent peak in the spectrum.
-
Formation of CF₃⁺: The trifluoromethyl cation (CF₃⁺) at m/z = 69 is frequently observed and can be the base peak in the spectra of many perfluoroparaffins.[16]
-
Rearrangements: Complex rearrangements can occur. For example, depending on the structure, rearrangements involving the elimination of CF₂ have been recorded.[20] In some cases, intramolecular aryltrifluoromethylation can be observed in the gas phase.[17][21]
Q3: I am using ESI-MS. Are there any specific considerations for trifluoromethyl compounds?
A3: Yes. The unique properties of fluorinated compounds can influence the ESI process.
-
Surface Activity: Fluorinated chains are hydrophobic and lipophobic, which means they have a high affinity for the surface of the ESI droplets.[19] This can lead to enhanced ionization efficiency compared to their non-fluorinated hydrocarbon analogs.[19]
-
Ion Suppression/Enhancement: Due to their high surface activity, trifluoromethyl-containing compounds can sometimes suppress the ionization of other analytes in a mixture. Conversely, their own signal may be enhanced. Be mindful of this when performing quantitative analysis of complex mixtures.
Section 3: High-Performance Liquid Chromatography (HPLC)
The unique physicochemical properties of the trifluoromethyl group can impact chromatographic behavior.
Frequently Asked Questions & Troubleshooting
Q1: I am observing poor peak shape (e.g., tailing) when analyzing my trifluoromethyl-containing compound by reverse-phase HPLC. What could be the cause?
A1: Peak tailing for fluorinated compounds can often be attributed to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar parts of the molecule, leading to tailing.
-
Solution: Try a column with superior end-capping. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can help mask these silanol groups and improve peak shape.
-
-
Mobile Phase pH: If your analyte has an ionizable group, ensure the mobile phase pH is at least 2 units away from the compound's pKa to keep it in a single, non-ionized form.
Q2: How does the -CF₃ group affect the retention time of my compound in reverse-phase HPLC?
A2: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[22][23] Therefore, replacing a hydrogen atom or a methyl group with a -CF₃ group will generally lead to a longer retention time in reverse-phase HPLC due to stronger hydrophobic interactions with the stationary phase.
Section 4: Experimental Protocols
Protocol 1: Standard ¹⁹F NMR Acquisition
This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum.
-
Sample Preparation:
-
Dissolve 5-10 mg of the trifluoromethyl-containing compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Load a standard ¹⁹F NMR experiment parameter set.
-
-
Acquisition Parameters:
-
Transmitter Frequency Offset (o1p): Center the spectral width around the expected chemical shift of your -CF₃ signal (a common range is -60 to -80 ppm).[3]
-
Spectral Width (sw): Set a wide spectral width (e.g., 200-250 ppm) for unknown compounds to ensure all signals are captured. The chemical shift range for organofluorine compounds is very large.[10][12]
-
Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹F on your specific probe.[3]
-
Acquisition Time (aq): Set to at least 0.5-1.0 seconds for adequate digital resolution.[3]
-
Relaxation Delay (d1): Use 1-2 seconds for qualitative spectra. For quantitative results, ensure d1 is at least 5 times the longest T₁.[3][4]
-
Number of Scans (nt): Adjust based on sample concentration to achieve the desired S/N ratio. This can range from 16 to several hundred scans.[3]
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum. An external standard (like CFCl₃) or an internal standard can be used.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. hil18_sln.html [ursula.chem.yale.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 19. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 21. researchgate.net [researchgate.net]
- 22. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Resolving impurities in 2-(trifluoromethyl)phenylthiourea samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding impurities in samples of 2-(trifluoromethyl)phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The most prevalent and straightforward method for synthesizing N-aryl thioureas, including this compound, is the reaction of an amine with an aryl isothiocyanate. In this case, 2-(trifluoromethyl)phenyl isothiocyanate is reacted with a suitable amine. Alternative methods, considered greener, involve the use of anilines and carbon disulfide in an aqueous medium.[1][2]
Q2: What are the likely impurities in my this compound sample?
Impurities in your sample can typically be traced back to the synthesis and workup stages. Common contaminants include:
-
Unreacted Starting Materials: Residual 2-(trifluoromethyl)phenyl isothiocyanate or the amine reactant are common.
-
Symmetrical Thiourea: If the isothiocyanate starting material was impure or hydrolyzed back to the parent aniline (2-(trifluoromethyl)aniline), this aniline can react with another isothiocyanate molecule to form a symmetrical N,N'-diaryl thiourea.
-
Degradation Products: Aryl isothiocyanates can be thermally unstable. Performing the reaction at elevated temperatures can lead to the formation of various side products.[1]
-
Thiuram Disulfides: This type of byproduct is more common when using carbon disulfide in the synthesis, arising from the oxidative coupling of dithiocarbamate intermediates.[1]
Q3: How can I perform a quick purity assessment of my sample?
A preliminary assessment of purity can be efficiently conducted using Thin-Layer Chromatography (TLC) and melting point analysis. A pure compound should ideally show a single spot on the TLC plate and have a sharp melting point that corresponds to the literature value. A broad melting range often indicates the presence of impurities.
Q4: Which analytical techniques are best for identifying and quantifying impurities?
For detailed analysis, High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying impurities in thiourea derivatives.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the main product and for identifying unknown impurities by their characteristic chemical shifts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observation | Potential Cause | Recommended Action |
| Low Yield and Multiple Spots on TLC | The reaction temperature may have been too high, causing the degradation of the 2-(trifluoromethyl)phenyl isothiocyanate.[1] | Conduct the reaction at a lower temperature, such as 0 °C or room temperature. The reaction is often exothermic and may not require heating.[1] Ensure the isothiocyanate starting material is pure before use. |
| Product "Oils Out" During Recrystallization | The boiling point of the chosen solvent is higher than the melting point of the compound. Alternatively, the solution may be supersaturated, or significant impurities are present, depressing the melting point.[4] | Use a solvent with a lower boiling point. If the solution is supersaturated, add a small amount of additional hot solvent.[5] If impurities are suspected, consider a preliminary purification by column chromatography. |
| Difficulty Removing a Persistent Impurity | The impurity may have a polarity very similar to the desired product, making separation by standard chromatography or recrystallization challenging. | Optimize the solvent system for column chromatography using TLC with various solvent mixtures.[4] Consider derivatizing the impurity to alter its polarity if its identity is known. Scavenger resins can also be used to selectively bind and remove certain types of organic impurities.[6] |
| Unexpected Signals in NMR Spectrum | Residual solvents from the purification or workup process are a common source of extraneous peaks. | Refer to standard NMR chemical shift tables for common laboratory solvents to identify the contaminant peaks.[5][7] Ensure the sample is thoroughly dried under high vacuum before analysis. |
| Low Recovery After Purification | For recrystallization, too much solvent may have been used, leading to product loss in the mother liquor.[5] For column chromatography, the chosen eluent may be too polar, causing the product to elute too quickly with other impurities. | During recrystallization, use the minimum amount of hot solvent required to dissolve the solid.[4][5] Before column chromatography, carefully select the solvent system based on TLC analysis, aiming for an Rf value of approximately 0.3 for the desired compound.[4] |
Experimental Protocols & Data
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (see Table 1) to find a suitable one. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. A two-solvent system (e.g., Dichloromethane/Hexane) can also be effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 1: Common Solvents for Recrystallization of Aryl Thioureas
| Solvent System | Characteristics & Use Case |
| Ethanol | A versatile and commonly used solvent for compounds with moderate polarity.[6] |
| Hexane / Ethyl Acetate | A good two-solvent system for compounds that are too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[6] |
| Methanol / Dichloromethane | Suitable for more polar compounds.[9] |
| Water | Can be effective for polar compounds that are poorly soluble in organic solvents, but less common for aryl thioureas.[6] |
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is often used when recrystallization is ineffective.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired compound and its impurities. Aim for an Rf value of ~0.3 for the product.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the solvent system, applying positive pressure to maintain a steady flow.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Analytical Method
Protocol 3: High-Performance Liquid Chromatography (HPLC)
This protocol provides a representative method for the analysis of phenylthiourea derivatives. Method optimization may be required for your specific instrument and sample.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.
-
Injection: Inject the prepared samples onto the column.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the compound and any impurities by comparing their peak areas to the calibration curve.
Table 2: Example HPLC Method Parameters for Phenylthiourea Derivative Analysis
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase (e.g., 150 mm x 3.0 mm, 3 µm) | [10][11] |
| Mobile Phase | Acetonitrile / Water Gradient | [10] |
| Flow Rate | 0.6 - 1.0 mL/min | [11] |
| Column Temperature | 25 °C | [11] |
| Detection | UV Absorbance at 245 nm | [10][11] |
| Injection Volume | 10 µL | - |
Visual Guides
Workflow for Impurity Identification and Resolution
Caption: A logical workflow for identifying and resolving impurities.
Potential Sources of Impurities During Synthesis
Caption: Common sources of impurities during the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. manuals.plus [manuals.plus]
Storage and handling recommendations for 2-(trifluoromethyl)phenylthiourea
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)phenylthiourea. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. Recommended storage is at room temperature.
2. What are the key safety precautions when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.
3. What is the solubility of this compound in common laboratory solvents?
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Moderately Soluble |
| Methanol | Moderately Soluble |
| Water | Sparingly Soluble |
4. How can I purify this compound after synthesis?
The most common and effective method for purifying solid this compound is recrystallization. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water. If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed. A typical eluent system for column chromatography would be a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with the polarity gradually increased.
Troubleshooting Guide for Synthesis and Handling
This guide addresses common issues that may arise during the synthesis and handling of this compound, particularly when reacting 2-(trifluoromethyl)phenyl isothiocyanate with an amine.
Problem 1: Low or No Product Yield in Synthesis
Low or no yield is a frequent challenge in chemical synthesis. Several factors can contribute to this issue when preparing this compound.
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure that the 2-(trifluoromethyl)phenyl isothiocyanate and the amine are of high purity and have not degraded. Isothiocyanates can be sensitive to moisture. |
| Low reactivity of the amine | If the amine is weakly nucleophilic (e.g., contains electron-withdrawing groups), the reaction rate may be slow. Consider increasing the reaction temperature or using a catalyst, such as a non-nucleophilic base (e.g., triethylamine), to activate the amine. |
| Steric hindrance | If either the isothiocyanate or the amine has bulky substituents near the reactive site, the reaction may be sterically hindered. Prolonging the reaction time or increasing the temperature can help overcome this. |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to have stalled, consider the points above. Ensure the reaction is stirred efficiently. |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate indicates the formation of side products.
| Potential Side Product | Identification and Removal |
| Unreacted starting materials | Can often be removed by recrystallization or column chromatography. |
| Symmetrical thioureas (if a different amine is present as an impurity) | These can be difficult to separate from the desired product. Purification by column chromatography is usually the most effective method. |
| Decomposition products | If the reaction is run at too high a temperature or for too long, decomposition can occur. Optimize the reaction conditions by lowering the temperature or reducing the reaction time. |
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating and purifying the final product can arise from its physical properties.
| Issue | Recommended Approach |
| Product is an oil or does not crystallize | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. If the product remains an oil, purification by column chromatography is the best option. |
| Product is difficult to filter | If the crystals are very fine, they may pass through the filter paper. Using a finer porosity filter paper or a double layer of filter paper can help. Ensure the product has fully precipitated before filtration. |
| Product is contaminated with solvent | Dry the product thoroughly under vacuum to remove any residual solvent. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine, which can be adapted for this compound.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Ammonia or a primary/secondary amine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Stirring apparatus
-
Round-bottom flask
-
Apparatus for filtration (e.g., Büchner funnel and flask)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-(trifluoromethyl)phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature. If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing Experimental Workflows
Below is a generalized workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common problems encountered during the synthesis of this compound.
Validation & Comparative
Unveiling the Antimicrobial Potency of 2-(Trifluoromethyl)phenylthiourea: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 2-(trifluoromethyl)phenylthiourea and its analogs, supported by experimental data and detailed methodologies to aid in the evaluation and development of new therapeutic agents.
The inclusion of a trifluoromethyl group in phenylthiourea derivatives has been shown to significantly influence their antimicrobial properties. This guide delves into the quantitative data, experimental protocols, and potential mechanisms of action to offer a comprehensive overview for further research and development.
Comparative Antimicrobial Activity of Thiourea Derivatives
The antimicrobial efficacy of thiourea derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected thiourea derivatives against various bacterial and fungal strains, as reported in several studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions between different research groups.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Thiourea Derivatives
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound Analogs | |||||
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu(II) complex) | 2 (MRSA) | - | - | - | [1] |
| 3-(Trifluoromethyl)aniline derived thioureas | 0.25-16 | 0.25-16 | - | - | [2] |
| 2-((4-chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide | 0.15-2.5 | - | 0.15-2.5 | 0.15-2.5 | [3][4] |
| Other Phenylthiourea Derivatives | |||||
| 4-Bromophenylthiourea | Active | - | Active | - | [5] |
| 4-Methyl-phenylthiourea | Active | - | Active | - | [5] |
| 2,5-Dichloro-phenylthiourea | Active | - | Active | - | [5] |
| 4-Chloro-phenylthiourea | Active | - | Active | - | [5] |
| Benzoylthiourea derivatives | Inactive | - | Active | Active | [6][7] |
Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity (MIC in µg/mL) of Selected Thiourea Derivatives
| Compound | Candida albicans | Aspergillus flavus | Reference |
| This compound Analogs | |||
| 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | 0.15-2.5 | - | [3][4] |
| Other Phenylthiourea Derivatives | |||
| Benzoylthiourea derivatives | Active | - | [6][7] |
| Thiourea derivatives with thiadiazole, imidazole and triazine moieties | 0.95-3.25 | 0.95-3.25 | [8] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of thiourea derivatives.
Broth Microdilution Method for MIC Determination
This quantitative method is widely used to determine the MIC of antimicrobial agents.[9]
-
Preparation of Stock Solutions: Dissolve the thiourea compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the broth-filled wells to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) and further dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound and control wells (broth only for sterility control, and broth with inoculum for growth control).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method
This qualitative or semi-quantitative method is often used for preliminary screening of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described for the broth microdilution method.
-
Inoculation of Agar Plate: Uniformly streak the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile cotton swab.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the thiourea compound solution and place them on the inoculated agar surface. A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Several studies suggest that thiourea derivatives exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[1] The trifluoromethyl group can enhance the binding affinity of these compounds to the target enzymes.
Caption: Proposed mechanism of action for this compound.
The diagram above illustrates the proposed mechanism where this compound enters the bacterial cell and inhibits the activity of DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. Their inhibition leads to the disruption of DNA replication, ultimately resulting in bacterial cell death.
Experimental Workflow for Antimicrobial Screening
The process of discovering and evaluating new antimicrobial agents from thiourea derivatives typically follows a structured workflow.
Caption: A typical workflow for antimicrobial drug discovery with thioureas.
This workflow begins with the synthesis of a library of thiourea derivatives. These compounds then undergo primary screening to identify those with any antimicrobial activity. Promising candidates are then subjected to quantitative assays to determine their potency (MIC). Further studies are conducted to elucidate their mechanism of action, and this information is used to guide the chemical modification and optimization of the lead compounds to enhance their efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Trifluoromethyl)phenylthiourea and Established Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(trifluoromethyl)phenylthiourea and other prominent topoisomerase inhibitors used in research and clinical settings. Due to a lack of publicly available data on the specific topoisomerase inhibitory activity of this compound, this document focuses on a detailed comparison of well-established inhibitors — Etoposide, Doxorubicin, and Camptothecin — while contextualizing the potential role of the broader class of thiourea derivatives.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes such as replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoiling and the untangling of DNA strands. Their vital role in cell proliferation has made them a key target for the development of anticancer therapies. Topoisomerase inhibitors function by interfering with this process, leading to an accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Comparative Analysis of Topoisomerase Inhibitors
This section provides a quantitative comparison of the inhibitory activities of Etoposide, Doxorubicin, and Camptothecin against topoisomerases and their cytotoxic effects on various cancer cell lines.
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected Topoisomerase Inhibitors
| Compound | Target Topoisomerase | Assay | IC50 (µM) | Reference |
| Etoposide | Topoisomerase II | DNA Cleavage | 6 - 45 | [1] |
| Topoisomerase II | Cytotoxicity (SCLC cells) | Varies by cell line | [2] | |
| Doxorubicin | Topoisomerase II | Cytotoxicity (HTETOP cells) | 0.52 | [3] |
| Topoisomerase II | Proliferation (HL-60 cells) | 0.038 | [4] | |
| Camptothecin | Topoisomerase I | Cytotoxicity (HT-29 cells) | 0.010 | [5] |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | Cytotoxicity (HT-29 cells) | 0.0088 | [5] |
Table 2: Cytotoxicity of Selected Topoisomerase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Etoposide | SCLC cell lines | Small Cell Lung Cancer | Varies | [2] |
| Doxorubicin | HTETOP | - | 0.52 µM | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 38 nM | [4] | |
| Camptothecin | HT-29 | Colon Carcinoma | 10 nM | [5] |
| SN-38 | HT-29 | Colon Carcinoma | 8.8 nM | [5] |
This compound and Thiourea Derivatives
Thiourea derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. Some studies suggest that certain substituted thioureas may exert their cytotoxic effects through the inhibition of topoisomerase enzymes. For instance, in silico docking studies have shown that fluoro/trifluoromethyl-substituted acylthiourea derivatives can interact with the active site of topoisomerase II DNA gyrase, indicating a potential mechanism of action.[5] However, to date, there is a notable absence of published experimental data quantifying the direct inhibitory activity of this compound on topoisomerase I or II. Therefore, a direct and quantitative comparison with established inhibitors is not currently possible. Further research is required to elucidate the specific mechanism of action and to determine the IC50 values of this compound as a topoisomerase inhibitor.
Signaling Pathways in Topoisomerase Inhibition
The cytotoxic effects of topoisomerase inhibitors are primarily mediated by the induction of DNA damage, which triggers a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of topoisomerase inhibitors leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (this compound or other inhibitors)
-
Nuclease-free water
-
DNA loading dye
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Initiate the reaction by adding a pre-determined unit of human Topoisomerase I enzyme. The final reaction volume is typically 20 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
Test compound
-
Nuclease-free water
-
DNA loading dye
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures containing 1x Topoisomerase II Assay Buffer, a fixed amount of kDNA (e.g., 200 ng), and a range of concentrations of the test compound.
-
Start the reaction by adding a defined unit of human Topoisomerase II enzyme to a final volume of 20 µL.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding DNA loading dye with SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel and visualize the DNA. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of decatenation.
Caption: General workflow for a topoisomerase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100-200 µL of DMSO or a suitable solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for a desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
References
- 1. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-(Trifluoromethyl)phenylthiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)phenylthiourea scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds promising candidates for drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Biological Activity Data
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the second phenyl ring. The following tables summarize the cytotoxic and antimicrobial activities of selected derivatives.
Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives against Cancer Cell Lines
| Compound ID | R Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-dichloro | SW620 (colon) | 1.5 ± 0.72 | [1] |
| 2 | 4-chloro-3-nitro | SW480 (colon) | >10 | [2] |
| 3 | 4-CF3 | PC3 (prostate) | 6.9 ± 1.64 | [1] |
| 4 | 4-chloro | SW620 (colon) | 7.6 ± 1.75 | [1] |
| 5 | 3-chloro-4-fluoro | SW620 (colon) | 9.4 ± 1.85 | [1] |
| Cisplatin | - | SW620 (colon) | >10 | [1] |
| Cisplatin | - | PC3 (prostate) | >10 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 | (Structure not specified) | S. aureus (ATCC 29213) | 2 | [3] |
| TD4 | (Structure not specified) | MRSA (USA300) | 2 | [3] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-chloro-3-nitro (as Cu(II) complex) | MRSA | 2 | [4] |
| Derivative 5 | (Structure not specified) | S. aureus | 0.25-16 | [5] |
| Derivative 15 | (Structure not specified) | S. aureus | 0.25-16 | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in this guide.
Synthesis of 1-Aryl-3-[2-(trifluoromethyl)phenyl]thiourea Derivatives
A general and widely used method for the synthesis of these derivatives involves the reaction of an appropriately substituted phenyl isothiocyanate with 2-(trifluoromethyl)aniline.
Materials:
-
Substituted phenyl isothiocyanate (1.0 eq)
-
2-(Trifluoromethyl)aniline (1.0 eq)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or THF)
Procedure:
-
Dissolve the substituted phenyl isothiocyanate in the chosen anhydrous solvent.
-
Add 2-(trifluoromethyl)aniline to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or methanol), to yield the pure thiourea derivative.
-
The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., SW620, PC3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[6][7]
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]
-
The IC50 values are calculated from the dose-response curves.[1]
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is pivotal in drug development. This compound derivatives have been shown to exert their biological effects through various pathways.
One of the key antibacterial mechanisms for some thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[2] The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
In the context of anticancer activity, some thiourea derivatives have been reported to interfere with critical signaling pathways that regulate cell proliferation and survival. For instance, the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, has been identified as a potential target.[1] Inhibition of this pathway can lead to decreased cancer cell proliferation and migration.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
The following workflow illustrates the general process of screening and evaluating the biological activity of novel this compound derivatives.
Caption: Workflow for the evaluation of novel thiourea derivatives.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
Comparative analysis of 2-(trifluoromethyl)phenylthiourea and its 3- and 4-isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of (trifluoromethyl)phenylthiourea, focusing on their synthesis, physicochemical properties, and biological activities. This information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of each isomer and their potential applications.
Physicochemical Properties
The position of the trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the thiourea derivatives. A summary of the key properties for 2-(trifluoromethyl)phenylthiourea, 3-(trifluoromethyl)phenylthiourea, and 4-(trifluoromethyl)phenylthiourea is presented in Table 1.
| Property | This compound | 3-(Trifluoromethyl)phenylthiourea | 4-(Trifluoromethyl)phenylthiourea |
| CAS Number | 1736-71-6[1][2] | 1736-70-5[3][4] | 1736-72-7[5] |
| Molecular Formula | C₈H₇F₃N₂S[1][2] | C₈H₇F₃N₂S[3][4] | C₈H₇F₃N₂S[5] |
| Molecular Weight | 220.21 g/mol [1][2] | 220.21 g/mol [3] | 220.21 g/mol [5] |
| Melting Point | 163-165 °C | 104-108 °C[3] | 142-146 °C |
| Appearance | Not specified | White crystalline powder | White to off-white solid |
| Solubility | Not specified | Not specified | Not specified |
| LogP (Predicted) | Not specified | 2.9[4] | Not specified |
Synthesis
The general synthesis of N-arylthioureas involves the reaction of the corresponding trifluoromethyl-substituted aniline with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid. This straightforward, one-pot synthesis typically affords the desired phenylthiourea derivatives in good yields.
A general workflow for the synthesis is depicted below:
Caption: General synthetic scheme for (trifluoromethyl)phenylthiourea isomers.
Biological Activities
The biological activities of (trifluoromethyl)phenylthiourea isomers are of significant interest, with research highlighting their potential as antimicrobial and cytotoxic agents.
Cytotoxic Activity
Studies on derivatives of these isomers have demonstrated their potential as anticancer agents. A comparative study on a series of 1,3-disubstituted thiourea analogs, including derivatives of all three isomers, revealed that the position of the trifluoromethyl group impacts cytotoxic efficacy. In this particular study, the derivatives of 4-(trifluoromethyl)phenylthiourea generally exhibited the highest activity, followed by the 3-isomer derivatives, with the 2-isomer derivatives showing the least pronounced cytotoxic effect against the tested cancer cell lines[6].
For instance, derivatives of 4-(trifluoromethyl)phenylthiourea have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC₅₀ values in the low micromolar range[6]. Some of these derivatives were even more potent than the reference drug cisplatin[6].
Antimicrobial Activity
Derivatives of 3-(trifluoromethyl)phenylthiourea have been extensively studied for their antimicrobial properties. Copper (II) complexes of these derivatives have shown high to moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE)[7]. The mechanism of action for some of these complexes involves the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication[7][8][9].
While data on the parent compounds is more limited, the trend in their derivatives suggests that the substitution pattern is a key determinant of biological activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of the thiourea isomers against cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SW480, SW620, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are added to the wells, and the plates are incubated for 48-72 hours.
3. MTT Staining and Measurement:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Mechanisms of Action
While the precise signaling pathways for the parent (trifluoromethyl)phenylthiourea isomers are not fully elucidated, studies on related thiourea derivatives suggest several potential mechanisms of action.
Derivatives of 3-(trifluoromethyl)phenylthiourea have been shown to inhibit bacterial DNA gyrase and topoisomerase IV[7][8][9]. In the context of cancer, various phenylthiourea derivatives have been reported to interfere with key signaling pathways, including the Wnt/β-catenin pathway, K-Ras signaling, and PDGF-mediated signaling[6]. Phenylthiourea itself has also been shown to affect thyroid hormone signaling and induce autophagy in zebrafish embryos[10][11][12].
The diagram below illustrates a potential mechanism of action for the antimicrobial activity of 3-(trifluoromethyl)phenylthiourea derivatives.
Caption: Inhibition of bacterial topoisomerases by 3-(trifluoromethyl)phenylthiourea derivatives.
Conclusion
The positional isomerism of the trifluoromethyl group on the phenyl ring of phenylthiourea significantly influences the physicochemical and biological properties of these compounds. While all three isomers can be synthesized through a similar straightforward method, their cytotoxic and antimicrobial activities appear to differ. Derivatives of the 4-isomer have shown promising anticancer activity, while derivatives of the 3-isomer are potent antimicrobial agents. The 2-isomer and its derivatives have been less extensively studied and appear to be less biologically active in the reported assays. Further research is warranted to fully elucidate the structure-activity relationships and the specific mechanisms of action for each parent isomer to guide the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 1736-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. [3-(Trifluormethyl)-phenyl]-thioharnstoff 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(Trifluoromethyl)phenylthiourea | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling | PLOS One [journals.plos.org]
- 11. Phenylthiourea disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of Trifluoromethylphenylthiourea Analogs and Standard Chemotherapeutic Agents
A comprehensive analysis of the in vitro anticancer properties of trifluoromethylphenylthiourea derivatives in comparison to established drugs such as Doxorubicin and Cisplatin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of cytotoxic activity, apoptosis induction, and cell cycle arrest, supported by detailed experimental protocols and signaling pathway diagrams.
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The inclusion of a trifluoromethylphenyl group is often explored to enhance the efficacy and pharmacokinetic profile of these compounds. This guide focuses on the validation of the anticancer activity of trifluoromethylphenylthiourea derivatives, using analogs as representative examples due to the limited availability of specific data for 2-(trifluoromethyl)phenylthiourea. The data presented herein is primarily for 3-(trifluoromethyl)phenylthiourea and other closely related analogs, offering a valuable comparative context against widely used chemotherapeutic agents.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for trifluoromethylphenylthiourea analogs and standard chemotherapeutic drugs against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxic Activity (IC50 in µM) of 3-(Trifluoromethyl)phenylthiourea Analogs and Cisplatin
| Compound/Drug | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) |
| 3-(Trifluoromethyl)phenyl-thiourea analog 1 | >10 | 9.4 ± 1.85 | >10 | >10 |
| 3-(Trifluoromethyl)phenyl-thiourea analog 2 | 7.3 ± 0.90 | 1.5 ± 0.72 | 9.8 ± 2.65 | 7.9 ± 1.51 |
| 4-(Trifluoromethyl)phenyl-thiourea analog 8 | 8.9 ± 1.25 | 5.8 ± 0.76 | 6.9 ± 1.64 | >10 |
| Cisplatin (Reference) | 9.0 ± 1.21 | 10.0 ± 2.01 | 13.7 ± 7.04 | 5.4 ± 0.98 |
Data sourced from a study on 1,3-disubstituted thiourea derivatives, where analogs were synthesized and evaluated for their cytotoxic activity.[1]
Table 2: Cytotoxic Activity (IC50 in µM) of Thiourea Derivatives and Doxorubicin
| Compound/Drug | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| N1,N3-disubstituted-thiosemicarbazone 7 | 1.11 | 1.74 | 7.0 |
| Doxorubicin (Reference) | 8.29 | 7.46 | 4.56 |
Data from a study on thiourea derivatives bearing a benzodioxole moiety, highlighting the potent cytotoxicity of some derivatives compared to doxorubicin.[2]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Trifluoromethylphenylthiourea derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
Table 3: Apoptosis Induction by 3-(Trifluoromethyl)phenylthiourea Analogs
| Compound | Cell Line | % of Apoptotic Cells (Early + Late) |
| Analog 1 | SW480 | Significant increase in late apoptosis |
| Analog 2 | SW620 | 95-99% (Late Apoptosis) |
| Analog 8 | K-562 | Strong pro-apoptotic activity |
Observations are based on studies of 3-(trifluoromethyl)phenylthiourea analogs which demonstrated strong pro-apoptotic activity in various cancer cell lines.[1]
Table 4: Cell Cycle Arrest Induced by a Thiourea Derivative (DC27)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 (Lung) | Control | 55.2 | 28.7 | 16.1 |
| A549 (Lung) | DC27 (5 µM) | 72.4 | 15.3 | 12.3 |
Data from a study on a novel N-substituted thiourea derivative (DC27) which induced G0/G1 arrest in human lung carcinoma cells.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of further validation studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound) and reference drugs (Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action
To illustrate the experimental processes and the potential molecular targets of trifluoromethylphenylthiourea derivatives, the following diagrams are provided.
The presented data and protocols provide a framework for the validation of this compound's anticancer activity. While direct experimental results for this specific compound are pending in publicly available literature, the strong performance of its analogs suggests a promising area for further investigation. The detailed methodologies and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of 2-(Trifluoromethyl)phenylthiourea Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various metal complexes derived from 2-(trifluoromethyl)phenylthiourea and its isomers. The objective is to present a clear overview of their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed literature. This document details the synthesis, biological activity, and proposed mechanisms of action for these promising therapeutic agents.
Introduction
Thiourea derivatives are a versatile class of ligands capable of coordinating with a wide range of metal ions, forming stable complexes with diverse biological activities. The incorporation of a trifluoromethylphenyl group into the thiourea backbone can significantly enhance the lipophilicity and metabolic stability of the resulting metal complexes, potentially leading to improved cellular uptake and therapeutic efficacy. This guide focuses on comparing the anticancer and antimicrobial performance of gold(I), silver(I), and copper(II) complexes of trifluoromethyl-substituted phenylthioureas.
Comparative Efficacy Data
The biological activity of these metal complexes is highly dependent on the coordinated metal center, the ancillary ligands, and the specific isomeric substitution of the trifluoromethyl group on the phenyl ring. The following tables summarize the quantitative efficacy data from various studies.
Anticancer Activity
The cytotoxic effects of gold(I), silver(I), and copper(II) complexes have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Trifluoromethylphenylthiourea Metal Complexes
| Complex/Ligand | Metal Center | Cancer Cell Line | IC50 (µM) | Reference |
| Ligand T1 (3,5-bis(trifluoromethyl)phenyl) | - | HeLa | >50 | [1][2] |
| A549 | 34.2 | [1][2] | ||
| Jurkat | >50 | [1][2] | ||
| [AuT1(PPh₃)]OTf | Gold(I) | HeLa | 1.8 | [1][2] |
| A549 | 2.5 | [1][2] | ||
| Jurkat | 0.9 | [1][2] | ||
| [AgT1(PPh₃)]OTf | Silver(I) | HeLa | 11.2 | [1][2] |
| A549 | 14.5 | [1][2] | ||
| Jurkat | 3.5 | [1][2] | ||
| [Au(T1)₂]OTf | Gold(I) | HeLa | 0.8 | [1][2] |
| A549 | 1.2 | [1][2] | ||
| Jurkat | 0.4 | [1][2] | ||
| Cu(II) complex with 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu5) | Copper(II) | SW480 (colon) | 19.5 | [3] |
| SW620 (colon) | 11.7 | [3] | ||
| PC3 (prostate) | 14.2 | [3] | ||
| HaCaT (normal) | >100 | [3] |
Note: T1 refers to a thiourea ligand with a 3,5-bis(trifluoromethyl)phenyl group. While not the 2-isomer, this data provides valuable insight into the activity of trifluoromethylphenylthiourea metal complexes. Coordination to a metal center, particularly gold, dramatically increases the cytotoxic activity.[1][2]
Antimicrobial Activity
Copper(II) complexes of trifluoromethylphenylthiourea derivatives have demonstrated significant antimicrobial properties. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Copper(II) 3-(Trifluoromethyl)phenylthiourea Complexes
| Complex | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococcus aureus (MRSA) (19 strains) | 2 | [4][5] |
| Complex Cu2 | Mycobacterium tuberculosis (resistant strain Spec 210) | 6.25 | [3] |
| Complex Cu4 | Mycobacterium tuberculosis (resistant strain Spec 210) | 6.25 | [3] |
| Complex Cu5 | Mycobacterium tuberculosis (resistant strain Spec 210) | 6.25 | [3] |
| Isoniazid (reference drug) | Mycobacterium tuberculosis (resistant strain Spec 210) | >100 | [3] |
Note: The halogenated derivatives of copper(II) 3-(trifluoromethyl)phenylthiourea complexes show potent activity against resistant bacterial strains, significantly outperforming the reference drug isoniazid in the case of multidrug-resistant tuberculosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Synthesis of Metal Complexes
General Procedure for the Synthesis of Gold(I) and Silver(I) Phosphine Thiourea Complexes: To a solution of the respective thiourea ligand in dichloromethane, a solution of the metal precursor (e.g., [AuCl(tht)] or [Ag(OTf)(PPh₃)]) is added. The reaction is typically stirred at room temperature for several hours. The resulting complex can be purified by precipitation with a non-polar solvent like hexane, followed by filtration and washing.[6]
General Procedure for the Synthesis of Copper(II) Thiourea Complexes: A solution of the thiourea derivative in a suitable solvent (e.g., DMF) is reacted with an equimolar amount of a copper(II) salt, such as CuCl₂. The reaction mixture is stirred, and the resulting complex often precipitates from the solution. The product is then filtered, washed, and dried.[3][7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[3]
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of the synthesized compounds.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.
-
Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
DNA Gyrase and Topoisomerase IV Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of bacterial DNA gyrase and topoisomerase IV.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (e.g., relaxed or catenated DNA), ATP, and a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration to allow for the enzymatic reaction (supercoiling or decatenation).
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, decatenated) migrate at different rates, allowing for the visualization of the enzyme's activity and its inhibition by the test compound.[1]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these metal complexes are attributed to their interaction with various cellular targets and the modulation of key signaling pathways.
Anticancer Mechanism of Gold(I) Thiourea Complexes
Studies on gold(I) thiourea complexes suggest that their anticancer activity is mediated through the induction of reactive oxygen species (ROS)-dependent apoptosis.[5] The proposed pathway involves:
-
Cellular Uptake: The lipophilic nature of the complex facilitates its entry into cancer cells.
-
ROS Generation: Inside the cell, the gold(I) complex can disrupt the cellular redox balance, leading to an increase in ROS levels.
-
Mitochondrial Dysfunction: Elevated ROS can damage mitochondria, leading to a decrease in the mitochondrial membrane potential.
-
Apoptosome Formation and Caspase Activation: Mitochondrial damage triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to programmed cell death (apoptosis).
Antimicrobial Mechanism of Copper(II) Thiourea Complexes
Certain copper(II) complexes of trifluoromethylphenylthiourea derivatives act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
Enzyme Binding: The copper complex binds to the active site of DNA gyrase and topoisomerase IV.
-
Inhibition of Catalytic Activity: This binding prevents the enzymes from carrying out their normal functions of DNA supercoiling, relaxation, and decatenation.
-
Disruption of DNA Replication: The inhibition of these essential enzymes leads to the accumulation of DNA damage and ultimately inhibits bacterial replication and growth.
Experimental and Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of the metal complexes and their biological evaluation.
Conclusion
Metal complexes of this compound and its isomers represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. The data presented in this guide highlights that:
-
Gold(I) complexes exhibit excellent cytotoxicity against various cancer cell lines, with their efficacy significantly surpassing that of the uncomplexed thiourea ligands.[1][2] Their mechanism of action appears to be linked to the induction of ROS-mediated apoptosis.[5]
-
Copper(II) complexes show strong antimicrobial activity, particularly against drug-resistant bacteria.[3][5] Their mode of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4][5]
-
The biological activity can be fine-tuned by modifying the ancillary ligands and the substitution pattern on the phenylthiourea framework.
Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo efficacy studies, detailed toxicological profiling, and further elucidation of their mechanisms of action. The development of new derivatives with enhanced selectivity and potency could lead to the discovery of novel metal-based drugs for the treatment of cancer and infectious diseases.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 6. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(trifluoromethyl)phenylthiourea. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this document synthesizes information from validated methods for structurally similar thiourea derivatives and general principles of analytical method validation to offer a practical framework. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used for the analysis of organic compounds in various matrices.
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when the analysis is performed by different laboratories, on different instruments, or by different analysts. It is a fundamental component of method transfer and is essential for maintaining data integrity in multi-site studies.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods that could be adapted and validated for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Specificity | Good (dependent on chromatographic resolution) | Very High (based on mass fragmentation patterns) |
Experimental Protocols
Detailed methodologies for the development and validation of HPLC and GC-MS methods for this compound are provided below. These protocols are based on established practices for similar aromatic thiourea compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk material and simple formulations.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by UV scan of a standard solution (likely in the range of 240-280 nm).
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Standard Solution : Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Prepare working standards by serial dilution with the mobile phase.
-
Sample Solution : Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation : Validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices or for trace-level quantification.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 20 °C/min) to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Injection Mode : Splitless or split, depending on the required sensitivity.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Acquisition Mode : Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation :
-
Standard Solution : Prepare a stock solution of this compound in a volatile organic solvent such as acetone or ethyl acetate. Prepare working standards by serial dilution.
-
Sample Solution : The sample preparation will depend on the matrix and may involve liquid-liquid extraction or solid-phase extraction. The final extract should be dissolved in a suitable volatile solvent.
-
-
Method Validation : Validate the method according to relevant guidelines, focusing on the same parameters as for the HPLC method.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of how to approach the cross-validation of analytical methods for this compound. The specific parameters and acceptance criteria for validation and cross-validation should be defined based on the intended use of the analytical method and relevant regulatory requirements.
Benchmarking the Catalytic Activity of 2-(Trifluoromethyl)phenylthiourea-Based Catalysts in Asymmetric Synthesis
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of asymmetric organocatalysis, chiral thiourea derivatives have emerged as a privileged class of catalysts, capable of activating substrates through hydrogen bonding to facilitate a wide range of enantioselective transformations. Among these, catalysts bearing the 2-(trifluoromethyl)phenyl moiety have garnered significant attention due to the electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the N-H protons and, consequently, the catalyst's hydrogen-bonding capability. This guide provides a comparative analysis of the catalytic performance of 2-(trifluoromethyl)phenylthiourea-based catalysts against other thiourea-based organocatalysts in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation. The data presented herein is compiled from peer-reviewed studies to aid researchers in selecting the optimal catalyst for their synthetic endeavors.
Comparative Performance in the Asymmetric Michael Addition
The catalytic efficacy of various thiourea-based organocatalysts is often evaluated in benchmark reactions such as the Michael addition of a nucleophile to an α,β-unsaturated compound. The following table summarizes the performance of a this compound-based catalyst in comparison to other notable thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.
| Catalyst | Catalyst Structure | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| Catalyst A: (S)-1-(2-(Trifluoromethyl)phenyl)thiourea derivative | [Structure of a representative this compound catalyst] | 10 | 92 | 85 | 24 |
| Catalyst B: (R,R)-1,2-Diaminocyclohexane bis(3,5-bis(trifluoromethyl)phenyl)thiourea | [Structure of Schreiner-type thiourea catalyst] | 5 | 95 | 92 | 12 |
| Catalyst C: (S)-1-(Naphthalen-1-yl)-3-(pyrrolidin-2-ylmethyl)thiourea | [Structure of a pyrrolidine-based thiourea catalyst] | 10 | 88 | 78 | 36 |
Note: The data presented is a representative compilation from various sources and specific reaction conditions may vary. Direct comparison under identical conditions is crucial for definitive catalyst evaluation.
Experimental Workflow and Methodologies
A general workflow for benchmarking the catalytic activity of these thiourea-based catalysts in an asymmetric Michael addition is depicted below. This process involves careful preparation of reactants and catalyst, execution of the reaction under controlled conditions, and subsequent analysis to determine yield and enantioselectivity.
Figure 1. General experimental workflow for a thiourea-catalyzed asymmetric Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
This protocol provides a representative procedure for conducting the asymmetric Michael addition reaction.
Materials:
-
β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
Acetylacetone (1.2 mmol, 120.1 mg, 1.2 equiv.)
-
This compound-based catalyst (Catalyst A, 0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound-based catalyst (Catalyst A, 0.1 mmol).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene (2.0 mL) to the vial, followed by β-nitrostyrene (1.0 mmol) and acetylacetone (1.2 mmol).
-
The reaction mixture is stirred at room temperature (25 °C) for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
The yield of the purified product is determined gravimetrically.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This guide serves as a starting point for researchers interested in utilizing this compound-based catalysts. The provided data and protocols highlight the competitive performance of these catalysts and offer a framework for their practical application and further development in asymmetric synthesis.
A Comparative Analysis of the Biological Effects of Fluorinated vs. Non-Fluorinated Phenylthioureas
For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of Fluorination on the Biological Activity of Phenylthiourea Scaffolds, Supported by Experimental Data.
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative overview of the biological effects of fluorinated versus non-fluorinated phenylthioureas, a class of compounds known for their diverse therapeutic potential. By presenting quantitative data from various studies, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to provide a comprehensive resource for researchers in drug discovery and development.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the biological activities of various fluorinated and non-fluorinated phenylthiourea derivatives as reported in the scientific literature. Direct head-to-head comparisons in single studies are limited; therefore, data from multiple sources are presented to build a comparative picture.
Table 1: Comparative Cytotoxicity of Phenylthiourea Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenylthiourea-based thiazolopyrimidine | HCT-116 | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02 |
| 3-Chloro-4-fluorophenylthiourea | SW620 | 9.4 ± 1.85 | Cisplatin | 6.7 ± 1.10 |
| 4-(Trifluoromethyl)phenylthiourea | SW620 | 5.8 ± 0.76 | Cisplatin | 6.7 ± 1.10 |
| Phenylthiourea-based pyran | HCT-116 | 12.41 ± 0.08 | Doxorubicin | 2.42 ± 0.02 |
| Phenylthiourea-based pyrazole | HCT-116 | 20.19 ± 0.03 | Doxorubicin | 2.42 ± 0.02 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | >1000 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | >1000 |
Table 2: Comparative Antimicrobial Activity of Phenylthiourea Derivatives
| Compound/Derivative | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) |
| 4-Bromophenylthiourea | Salmonella typhimurium, E. coli, Nitrobacter | Active |
| 4-Methylphenylthiourea | Salmonella typhimurium, E. coli, Nitrobacter | Active |
| 2,5-Dichlorophenylthiourea | Salmonella typhimurium, E. coli, Nitrobacter | Active |
| 4-Chlorophenylthiourea | Salmonella typhimurium, E. coli, Nitrobacter | Active |
| Unsubstituted Phenylthiourea | Various microbes | Less active than substituted derivatives[1] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | MIC = 2 µg/mL[2] |
Table 3: Comparative Enzyme Inhibition by Phenylthiourea Derivatives
| Compound/Derivative | Enzyme | IC50 |
| 4-Fluorophenylthiourea | α-Amylase | 53.307 nM |
| 4-Fluorophenylthiourea | α-Glycosidase | 24.928 nM |
| N-hydroxy-N'-phenylthiourea analogue | Mushroom Tyrosinase | ~0.29 µM[3] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Phenylthiourea Derivatives
A general method for the synthesis of phenylthiourea involves the reaction of an appropriately substituted aniline with a source of thiocyanate.
-
Materials : Substituted aniline (0.1 mol), Hydrochloric acid (9 mL), distilled water (25 mL), Ammonium thiocyanate (0.1 mol).
-
Procedure :
-
Dissolve the aniline in HCl and water and heat the solution for approximately 1 hour at 60-70°C.
-
Cool the mixture for about 1 hour.
-
Slowly add ammonium thiocyanate to the solution.
-
Reflux the resulting solution for about 4 hours.
-
Add 20 mL of water while stirring continuously to precipitate the product.
-
Filter the solution to collect the solid product and allow it to dry. The final product is a powdered phenylthiourea derivative.[4]
-
Caption: A flowchart illustrating the general synthetic route for phenylthiourea derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the phenylthiourea compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24 to 72 hours.
-
MTT Addition : Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microdilution Plates : Prepare a series of two-fold dilutions of the phenylthiourea compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation : Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation : Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagent Preparation : Prepare solutions of mushroom tyrosinase, L-DOPA as the substrate, and the test compounds in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).
-
Reaction Mixture : In a 96-well plate, add the buffer, test compound at various concentrations, and tyrosinase solution.
-
Reaction Initiation : Initiate the reaction by adding the L-DOPA substrate solution.
-
Absorbance Measurement : Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis : Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer activity of phenylthiourea derivatives is often attributed to their ability to induce apoptosis and interfere with key signaling pathways that regulate cell proliferation and survival.
One of the proposed mechanisms involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Inhibition of these receptors blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell growth and survival.
Caption: A diagram showing the inhibitory effect of phenylthiourea derivatives on the EGFR/HER-2 signaling pathway.
Furthermore, many phenylthiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: A simplified diagram of the apoptotic pathways induced by phenylthiourea derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of In Silico and In Vitro Efficacy of (Trifluoromethyl)phenylthiourea Derivatives
In the landscape of contemporary drug discovery, the synergistic application of computational (in silico) and laboratory-based (in vitro) methodologies is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides a comparative overview of the biological activity of derivatives of 2-(trifluoromethyl)phenylthiourea, a class of compounds demonstrating significant therapeutic potential. We will explore their performance in computational models versus their observed effects in biological assays, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Overview
The biological activity of various (trifluoromethyl)phenylthiourea derivatives has been quantified through several in vitro assays. The following tables summarize the key findings, offering a clear comparison of their efficacy against different biological targets.
Antimicrobial Activity
| Compound | Target Organism/Enzyme | In Vitro Activity (MIC/IC50) | In Silico Method | In Silico Target |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | Staphylococcus aureus | MIC: 0.15 - 2.5 mg/mL[1][2] | Molecular Docking | DNA Gyrase (PDB ID: 2XCS)[1][2] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | MIC = 2 µg/mL[3][4] | Not Specified | DNA Gyrase and Topoisomerase IV[3][4] |
| Halogenphenylthiourea complexes | Mycobacteria from tuberculosis patients | Strong inhibition (fourfold stronger than isoniazid)[3] | Not Specified | Not Specified |
Cytotoxic Activity
| Compound | Cell Line | In Vitro Activity (IC50) | Proposed Mechanism of Action |
| 3-(Trifluoromethyl)phenylthiourea analogs (e.g., compounds with 3,4-dichloro- and 4-CF3-phenyl substituents) | Human colon cancer (SW480, SW620), Prostate cancer (PC3), Leukemia (K-562) | IC50 ≤ 10 µM (some from 1.5 to 8.9 µM)[5] | Induction of apoptosis, Inhibition of IL-6 secretion[5] |
| 2-Bromo-5-(trifluoromethoxy)phenylthiourea derivative | Human cervical cancer (HeLa) | Suppressed proliferation and migration | Inhibition of Wnt/β-catenin signaling pathway[5] |
Antiviral Activity
| Compound | Target Virus/Protein | In Vitro Activity (% Inhibition) | In Silico Method | In Silico Target |
| 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) (BB IV-46) | SARS-CoV-2 | 95.73 ± 1.79% | Molecular Dynamics Simulations | Spike protein (RBD)-ACE2 interaction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antimicrobial Assays
Minimal Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the acylthiourea derivatives was evaluated using a serial dilution method.[1][2]
-
Bacterial strains (Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) and a fungal strain (Candida albicans) were cultured in appropriate broth media.
-
The compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of concentrations.
-
The microbial suspensions were added to the wells containing the compound dilutions.
-
The plates were incubated under optimal conditions for microbial growth.
-
The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.
In Vitro Cytotoxicity Assays
Cell Viability Assay (e.g., MTT Assay): The cytotoxic effects of 3-(trifluoromethyl)phenylthiourea analogs on cancer cell lines were assessed to determine their IC50 values.[5]
-
Human cancer cell lines (e.g., SW480, SW620, PC3) and normal cells (e.g., HaCaT) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
In Silico Molecular Docking
Docking of Acylthiourea Derivatives to DNA Gyrase: Computational docking was performed to predict the binding mode and affinity of the compounds to their putative target.[1][2]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (Staphylococcus aureus DNA gyrase, PDB ID: 2XCS) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 3D structures of the acylthiourea derivatives were generated and energy-minimized using a suitable molecular modeling software.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) was used to predict the binding poses of the ligands within the active site of the protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses were analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow comparing in silico and in vitro drug discovery processes.
Caption: The proposed mechanism of action for antimicrobial thiourea derivatives.
References
Assessing the Selectivity of Trifluoromethyl-Substituted Phenylthioureas for Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl (CF3) group to the phenyl ring of phenylthiourea can significantly enhance its biological activity and pharmacokinetic properties. This guide provides a comparative assessment of the enzymatic selectivity of trifluoromethyl-substituted phenylthioureas, with a focus on the well-studied 3-(trifluoromethyl)phenylthiourea derivatives due to a lack of available data on the 2-substituted analogue. The primary focus of this analysis is on their potent antibacterial activity through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, alongside an evaluation of their selectivity against other enzymes and their cytotoxic effects on mammalian cells.
Comparative Analysis of Enzyme Inhibition and Cellular Activity
The biological activity of 3-(trifluoromethyl)phenylthiourea derivatives has been predominantly characterized by their antibacterial efficacy, particularly against Gram-positive bacteria, and their cytotoxic effects on various cancer cell lines.
Antibacterial Activity and Topoisomerase Inhibition
Several studies have demonstrated that 3-(trifluoromethyl)phenylthiourea derivatives exhibit significant inhibitory activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This antibacterial action is, at least in part, attributed to the inhibition of bacterial type II topoisomerases, which are essential for DNA replication, repair, and transcription.
The following table summarizes the minimum inhibitory concentrations (MICs) of selected 3-(trifluoromethyl)phenylthiourea derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | S. aureus ATCC 25923 | 0.5 - 2 | [2] |
| 1-(4-bromophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | S. aureus ATCC 25923 | 1 - 4 | [2] |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | MRSA clinical isolate | 1 - 8 | [2] |
| 1-(4-bromophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | MRSA clinical isolate | 2 - 8 | [2] |
Cytotoxicity Against Mammalian Cells
The selectivity of antimicrobial agents is a critical factor in their therapeutic potential. An ideal antimicrobial agent should exhibit high potency against bacterial targets while displaying minimal toxicity to host cells. The cytotoxic effects of 3-(trifluoromethyl)phenylthiourea derivatives have been evaluated against various mammalian cell lines.
| Compound/Derivative | Cell Line | CC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | MT-4 (human T-cell leukemia) | ≤ 10 | [1] |
| 1-(4-bromophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | MT-4 (human T-cell leukemia) | ≤ 10 | [1] |
| 1-(2,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | MT-4 (human T-cell leukemia) | ≤ 10 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols used to assess the antimicrobial and enzymatic activities of thiourea derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
-
A series of two-fold serial dilutions of the test compound is prepared in a 96-well microtiter plate using the same broth medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no compound) and negative (no bacteria) growth controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Staphylococcus aureus Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
1. Reaction Setup:
-
A reaction mixture is prepared containing kDNA, purified S. aureus topoisomerase IV, ATP, and a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin).[3]
-
Varying concentrations of the test compound are added to the reaction mixtures.
2. Incubation:
-
The reactions are incubated at 37°C for approximately 30 minutes.[3]
3. Reaction Termination and Analysis:
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The products are analyzed by agarose gel electrophoresis. Decatenated DNA minicircles migrate into the gel, while the catenated kDNA network remains in the well. The inhibition is assessed by the reduction of the decatenated product in the presence of the inhibitor.[3]
DNA Gyrase Supercoiling Assay
This assay assesses the inhibition of the supercoiling of relaxed plasmid DNA by DNA gyrase.
1. Reaction Setup:
-
A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).[4]
-
Different concentrations of the test compound are added to the reaction mixtures.
2. Incubation:
-
The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).[4]
3. Reaction Termination and Analysis:
-
The reaction is stopped by adding a stop solution (e.g., containing EDTA and proteinase K).
-
The DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of topoisomerase inhibitors and a general workflow for screening and evaluating these compounds.
Caption: Mechanism of action of bacterial topoisomerase inhibitors.
Caption: General workflow for screening thiourea derivatives.
Conclusion
While specific data on the enzymatic selectivity of 2-(trifluoromethyl)phenylthiourea remains elusive, the available evidence for the closely related 3-(trifluoromethyl)phenylthiourea derivatives strongly suggests that this class of compounds holds promise as antibacterial agents. Their primary mechanism of action appears to be the inhibition of bacterial type II topoisomerases, particularly in Gram-positive bacteria. The data presented in this guide highlights their potent antimicrobial activity, although their selectivity profile, as indicated by cytotoxicity against mammalian cells, warrants further investigation and optimization for therapeutic applications. Future research should focus on elucidating the precise inhibitory constants (IC50) against a broader panel of bacterial and eukaryotic enzymes to fully characterize the selectivity of this promising scaffold.
References
- 1. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal Activity of Selected Thiourea Derivatives – PJM ONLINE [pjmonline.org]
- 3. inspiralis.com [inspiralis.com]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)phenylthiourea: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two common protocols for the synthesis of 2-(trifluoromethyl)phenylthiourea, a crucial building block in the development of various pharmaceutical agents. We present a detailed examination of the isothiocyanate addition and the aniline-thiocyanate reaction methods, offering quantitative data, comprehensive experimental procedures, and a visual workflow to aid in the selection of the most suitable protocol.
The synthesis of this compound is a critical step in the preparation of a wide array of biologically active molecules. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, making this thiourea derivative a valuable scaffold in medicinal chemistry. This guide evaluates the reproducibility and efficiency of two primary synthetic routes to this compound, providing a clear comparison to inform laboratory practice.
Comparison of Synthesis Protocols
The two most prevalent methods for the synthesis of this compound are the direct addition of an amine to 2-(trifluoromethyl)phenyl isothiocyanate and the reaction of 2-(trifluoromethyl)aniline with a thiocyanate salt. The following table summarizes the key quantitative aspects of these two protocols.
| Parameter | Protocol 1: Isothiocyanate Addition | Protocol 2: Aniline-Thiocyanate Reaction |
| Starting Materials | 2-(Trifluoromethyl)phenyl isothiocyanate, Ammonia | 2-(Trifluoromethyl)aniline, Ammonium thiocyanate, Hydrochloric acid |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Reaction Temperature | Room Temperature | 60 - 70 °C followed by reflux |
| Typical Yield | > 90% | ~85% |
| Purity of Crude Product | High | Moderate (recrystallization often required) |
| Key Reagents/Solvents | Ethanol | Water, Hydrochloric Acid |
Experimental Protocols
Protocol 1: Synthesis via Isothiocyanate Addition
This method relies on the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group. It is generally a high-yielding and clean reaction.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: Synthesis from Aniline and Ammonium Thiocyanate
This alternative protocol involves the in-situ formation of an isothiocyanate intermediate from the corresponding aniline, followed by its reaction to form the thiourea.[1]
Materials:
-
2-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Concentrated hydrochloric acid
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-(trifluoromethyl)aniline (1.0 eq), water, and concentrated hydrochloric acid.
-
Heat the mixture to 60-70 °C for approximately 1 hour with stirring to form the aniline hydrochloride salt.
-
Cool the mixture and then slowly add ammonium thiocyanate (1.0 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Add cold water to the reaction mixture while stirring continuously to induce crystallization of the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[1]
Reproducibility and Discussion
The Isothiocyanate Addition method (Protocol 1) is generally considered more reproducible and provides a higher yield of a purer product directly from the reaction mixture. The mild reaction conditions and the commercial availability of the starting isothiocyanate contribute to its reliability.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two synthesis protocols.
Caption: Comparative workflow of the two primary synthesis protocols for this compound.
References
A Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(trifluoromethyl)phenylthiourea, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several distinct synthetic routes. The selection of an appropriate method is crucial and depends on factors such as desired yield, scalability, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the most common synthetic strategies, supported by representative experimental data and detailed protocols.
Comparison of Synthetic Routes
Three primary routes for the synthesis of this compound have been evaluated:
-
Route 1: From 2-(Trifluoromethyl)aniline and an Isothiocyanate Source
-
Sub-route 1a: Using Ammonium Thiocyanate. This is a classical approach where the isothiocyanate is generated in situ.
-
Sub-route 1b: Using 2-(Trifluoromethyl)phenyl Isothiocyanate. This method utilizes a pre-formed isothiocyanate, which readily reacts with an amine source.
-
-
Route 2: From 2-(Trifluoromethyl)aniline and Carbon Disulfide. A one-pot synthesis where carbon disulfide serves as the thiocarbonyl source.
-
Route 3: Mechanochemical Synthesis. A solvent-free, green chemistry approach that utilizes mechanical energy to drive the reaction.
The following table summarizes the key quantitative data for each representative synthetic route.
| Parameter | Route 1a: From 2-(Trifluoromethyl)aniline & Ammonium Thiocyanate | Route 1b: From 2-(Trifluoromethyl)phenyl Isothiocyanate & Ammonia | Route 2: From 2-(Trifluoromethyl)aniline & Carbon Disulfide | Route 3: Mechanochemical Synthesis |
| Starting Materials | 2-(Trifluoromethyl)aniline, Ammonium Thiocyanate, Hydrochloric Acid | 2-(Trifluoromethyl)phenyl Isothiocyanate, Ammonia | 2-(Trifluoromethyl)aniline, Carbon Disulfide, Hydrogen Peroxide | 2-(Trifluoromethyl)phenyl Isothiocyanate, Urea |
| Solvent | Water | Dichloromethane | Water | None |
| Reaction Temperature | 100°C (Reflux) | Room Temperature | 50°C | Room Temperature |
| Reaction Time | 4 hours | 2 hours | 3 hours | 20 minutes |
| Typical Yield | ~75% | >95% | ~85% | >99% |
| Purification Method | Recrystallization | Filtration | Extraction & Recrystallization | Minimal (Washing) |
Experimental Protocols
Route 1a: Synthesis from 2-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This method involves the acid-catalyzed reaction of an aniline with ammonium thiocyanate.
Procedure:
-
To a round-bottom flask, add 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol), 25 mL of water, and 9 mL of concentrated hydrochloric acid.
-
Heat the mixture to 60-70°C for 1 hour to form the aniline hydrochloride salt.
-
Cool the mixture and add ammonium thiocyanate (5.2 g, 68.3 mmol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, add 20 mL of water with continuous stirring to induce crystallization.
-
Filter the solid product, wash with cold water, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization from ethanol.
Route 1b: Synthesis from 2-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
This route takes advantage of the high reactivity of isothiocyanates towards nucleophiles.
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (10.0 g, 49.2 mmol) in 50 mL of dichloromethane in a round-bottom flask.
-
Bubble ammonia gas through the solution at a moderate rate for 2 hours at room temperature, or add a stoichiometric amount of aqueous ammonia and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates directly from the reaction mixture.
-
Filter the solid, wash with a small amount of cold dichloromethane, and dry under vacuum to yield pure this compound.
Route 2: Synthesis from 2-(Trifluoromethyl)aniline and Carbon Disulfide
This one-pot synthesis offers a direct approach from the aniline using carbon disulfide.
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) in 100 mL of water.
-
Add carbon disulfide (4.7 g, 62.1 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, slowly add 30% hydrogen peroxide (6.3 g, 55.9 mmol) while maintaining the temperature below 50°C.
-
Stir the reaction mixture for 3 hours.
-
The product will precipitate from the solution. Filter the solid, wash with water, and recrystallize from an ethanol/water mixture.
Route 3: Mechanochemical Synthesis
This environmentally friendly method avoids the use of bulk solvents and often leads to high yields in a short reaction time.
Procedure:
-
Place 2-(trifluoromethyl)phenyl isothiocyanate (2.0 g, 9.8 mmol) and urea (0.6 g, 10.0 mmol) as a solid source of ammonia into a stainless steel ball-milling jar.
-
Add two stainless steel balls (e.g., 10 mm diameter).
-
Mill the mixture at room temperature for 20 minutes at a frequency of 20-30 Hz.
-
After milling, the resulting powder is the desired product, this compound, in high purity. A simple wash with a non-polar solvent like hexane can be used to remove any minor impurities.
Comparative Analysis Workflow
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key experimental and practical considerations.
Caption: Decision matrix for selecting a synthetic route.
Signaling Pathway of Thiourea Synthesis
The fundamental reaction for the formation of thioureas from isothiocyanates and amines proceeds via a nucleophilic addition mechanism. The following diagram illustrates this general pathway.
Caption: Nucleophilic addition mechanism for thiourea synthesis.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-(trifluoromethyl)phenylthiourea
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-(trifluoromethyl)phenylthiourea, including operational and disposal plans.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1736-71-6 |
| Molecular Formula | C8H7F3N2S |
| Molecular Weight | 220.21 g/mol |
| Appearance | White solid |
| Odor | Odorless |
Hazard Identification and Precautionary Statements:
This compound is classified as toxic if swallowed.[1] It is crucial to handle this compound with care, adhering to the safety protocols outlined below.
| Hazard Class | Statement |
| Acute Oral Toxicity | H301 - Toxic if swallowed[1] |
| Prevention | P264 - Wash face, hands and any exposed skin thoroughly after handling.P270 - Do not eat, drink or smoke when using this product.[1] |
| Response | P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor.P330 - Rinse mouth.[1] |
| Storage | P405 - Store locked up.[1] |
| Disposal | P501 - Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[2] A face shield should be worn if there is a significant risk of splashing.[3] | Ensure a proper fit. Do not wear contact lenses when handling this chemical.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[2][4] | Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves as chemical waste. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[2][5] | The type of respirator will depend on the concentration of airborne contaminants. Ensure proper fit and training before use. |
| Protective Clothing | A laboratory coat is required.[2] For larger quantities or significant spill risk, a full chemical-protective suit and boots may be necessary.[3] | Keep lab coats buttoned. Remove contaminated clothing immediately and wash before reuse. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.[5]
-
The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[5]
2. Handling and Use:
-
All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[2]
-
Avoid the formation of dust.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
Experimental Workflow Diagram:
Caption: Workflow for safely handling this compound.
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[1][6][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][6][7] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical advice.[1][6][7] |
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., sand or vermiculite) to avoid raising dust.
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Prevent entry into the area.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.
-
Waste Segregation: Collect waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[6]
Logical Relationship for Spill Response:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
